molecular formula C57H110O6 B588901 Tristearin-d105 CAS No. 125941-88-0

Tristearin-d105

Katalognummer: B588901
CAS-Nummer: 125941-88-0
Molekulargewicht: 997.1 g/mol
InChI-Schlüssel: DCXXMTOCNZCJGO-PAKTVWTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Glyceryl tri(octadecanoate-D35) is a high-value, isotopically labeled form of tristearin, where 35 hydrogen atoms are replaced with deuterium. This extensive deuteration makes it an essential tool in biochemical and pharmacological research for tracing lipid metabolism and dynamics. It is particularly useful for studying cellular membrane properties, as the incorporation of saturated fatty acids like stearic acid significantly influences membrane rigidity and fluidity . Researchers utilize this deuterated compound to investigate the mechanisms cells employ to maintain lipid homeostasis and prevent lipotoxicity induced by highly saturated phospholipids . Its role extends to probing specific metabolic pathways, such as the RNF145-ADIPOR2 sense-and-response system, an autoregulatory pathway that protects cells from membrane rigidification and stress caused by saturated fatty acids . By providing a stable, non-radioactive tracer, Glyceryl tri(octadecanoate-D35) enables detailed analysis of lipid trafficking, turnover, and the impact of lipid saturation on cellular signaling and health in various experimental models.

Eigenschaften

IUPAC Name

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D2,49D2,50D2,51D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-PAKTVWTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240783
Record name Octadecanoic-d35 acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

997.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125941-88-0
Record name Octadecanoic-d35 acid, 1,2,3-propanetriyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125941-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic-d35 acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tristearin-d105: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Tristearin-d105 serves as a critical tool in quantitative analysis. This deuterated form of tristearin, a naturally occurring triglyceride, offers high precision as an internal standard in mass spectrometry-based studies. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside experimental context for its application.

Core Physical and Chemical Properties

This compound is a saturated triglyceride where all 105 hydrogen atoms on the three stearic acid chains have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of its non-labeled counterpart, tristearin, and other lipids in complex biological matrices.[][2][3]

Quantitative Data Summary

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅₇H₅D₁₀₅O₆[][4]
Molecular Weight 997.13 g/mol [][2][4][5]
Physical State Solid, crystalline solid, white to off-white solid[2][4][6]
Purity >98% or ≥95%[4][6][7]
Solubility Soluble in chloroform (~10 mg/mL)[5][6]
Storage Freezer, -20°C[4][6]
Stability ≥ 4 years[6]

Table 2: Comparative Properties of Tristearin (Non-Deuterated)

PropertyValueSource
Molecular Formula C₅₇H₁₁₀O₆[8]
Molecular Weight 891.48 g/mol [8][9]
Melting Point 72-75 °C[8]
Boiling Point 260 °C[8]
Density 0.862 g/cm³[10]
Solubility Insoluble in water; soluble in ethanol, chloroform, and carbon disulfide.[10]

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][11] The fundamental principle behind its use is the near-identical chemical behavior to endogenous tristearin, while its significantly different mass allows for clear differentiation in mass spectrometric analyses.

General Workflow for Quantitative Analysis using this compound as an Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., tristearin) in a biological sample using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Biological Sample (e.g., Plasma) B Spike with known amount of this compound A->B C Lipid Extraction B->C D LC-MS/GC-MS Analysis C->D E Measure Peak Area of Analyte (Tristearin) D->E F Measure Peak Area of Internal Standard (this compound) D->F G Calculate Peak Area Ratio E->G F->G H Quantify Analyte Concentration using Calibration Curve G->H

Workflow for Analyte Quantification.
Methodological Considerations for Mass Spectrometry

When developing a quantitative assay using this compound, several factors must be considered:

  • Chromatographic Separation: Ensure baseline separation of tristearin from other isomeric or isobaric lipids to prevent interference.

  • Mass Spectrometer Tuning: Optimize ion source parameters and mass analyzer settings for both tristearin and this compound to achieve maximum sensitivity and signal stability.

  • Matrix Effects: Evaluate and minimize the impact of the biological matrix on the ionization efficiency of both the analyte and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards with a fixed concentration of this compound and varying concentrations of non-labeled tristearin to establish a linear response range.

The use of deuterated standards like this compound is a cornerstone of modern bioanalytical chemistry, enabling accurate and precise quantification of lipids in complex biological systems, which is fundamental for advancing our understanding of metabolic diseases and for the development of new therapeutics.

References

A Technical Guide to the Synthesis and Isotopic Purity of Tristearin-d105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Tristearin-d105, a deuterated form of tristearin. This compound serves as a valuable internal standard for mass spectrometry-based quantitative analysis in various stages of drug development and metabolic research. This document outlines the synthetic pathway, experimental protocols for synthesis and purification, and methods for assessing isotopic purity.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the perdeuteration of stearic acid to yield stearic acid-d35. This is followed by the esterification of glycerol with three equivalents of stearic acid-d35.

Step 1: Synthesis of Stearic Acid-d35

The precursor, stearic acid-d35, is synthesized via the catalytic hydrogenation of stearic acid using deuterium gas. This process involves the exchange of all 35 hydrogen atoms on the stearic acid molecule with deuterium atoms.

Experimental Protocol: Perdeuteration of Stearic Acid

  • Materials:

    • Stearic acid (high purity)

    • Deuterium gas (D₂, 99.5 atom % D or higher)

    • Palladium on carbon (Pd/C) catalyst (10 wt. %)

    • High-pressure reactor (e.g., Parr autoclave)

    • Solvent (e.g., ethyl acetate, distilled)

  • Procedure:

    • In a high-pressure reactor, dissolve stearic acid in a suitable solvent like ethyl acetate.

    • Add the Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the stearic acid.

    • Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with deuterium gas.

    • Pressurize the reactor with deuterium gas to the desired pressure (typically 10-50 bar).

    • Heat the reactor to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

    • Maintain the reaction under these conditions for a specified time (e.g., 24-72 hours), monitoring the uptake of deuterium gas.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Remove the solvent under reduced pressure to obtain crude stearic acid-d35.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to achieve high chemical purity.

Step 2: Synthesis of this compound

This compound is synthesized by the esterification of glycerol with three molecules of the prepared stearic acid-d35. A lipase-catalyzed approach is often preferred due to its high selectivity and mild reaction conditions, which minimize side reactions.

Experimental Protocol: Lipase-Catalyzed Esterification

  • Materials:

    • Stearic acid-d35 (from Step 1)

    • Glycerol (anhydrous)

    • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

    • Molecular sieves (3Å or 4Å, activated)

    • Solvent (e.g., 2-methyl-2-butanol or solvent-free system)

  • Procedure:

    • Combine stearic acid-d35 and glycerol in a round-bottom flask. A molar ratio of stearic acid-d35 to glycerol of 3:1 is typically used.

    • Add the immobilized lipase to the reaction mixture. The amount of lipase is usually 5-10% by weight of the total reactants.

    • Add activated molecular sieves to the mixture to remove the water produced during the esterification, which drives the reaction to completion.

    • If using a solvent, add it to the flask to dissolve the reactants.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) with constant stirring.

    • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Once the reaction is complete, cool the mixture and filter to remove the immobilized lipase and molecular sieves. The lipase can often be washed and reused.

    • If a solvent was used, remove it under reduced pressure.

    • The resulting crude this compound can then be purified.

Purification of this compound

Purification is crucial to remove any unreacted starting materials, byproducts such as mono- and di-glycerides, and any other impurities. Column chromatography is a common and effective method for this purpose.

Experimental Protocol: Column Chromatography Purification

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Procedure:

    • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent.

    • Load the sample onto the column.

    • Elute the column with a solvent gradient, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS can distinguish between the different isotopologues of this compound based on their precise mass-to-charge ratios. This allows for the quantification of the desired perdeuterated molecule and any partially deuterated species.

Experimental Protocol: HRMS Analysis

  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Procedure:

    • Prepare a dilute solution of the purified this compound in a suitable solvent.

    • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in the appropriate mass range.

    • Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the peaks corresponding to this compound and its isotopologues (e.g., d104, d103) are used to calculate the isotopic purity.

Quantitative ²H NMR Spectroscopy

Deuterium (²H) NMR spectroscopy provides a direct method to observe and quantify the deuterium atoms in the molecule. By comparing the integral of the deuterium signals to that of a known internal standard, the isotopic enrichment can be determined.

Experimental Protocol: Quantitative ²H NMR Analysis

  • Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.

  • Solvent: A protic solvent that does not contain deuterium, such as chloroform.

  • Internal Standard: A deuterated compound with a known concentration and a signal that does not overlap with the analyte signals (e.g., deuterated chloroform as an external standard).

  • Procedure:

    • Prepare a solution of the purified this compound and the internal standard in the NMR solvent.

    • Acquire the ²H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

    • Integrate the signals corresponding to the deuterium atoms in this compound and the internal standard.

    • Calculate the isotopic purity based on the integral values and the known concentration of the internal standard.

Data Presentation

The quantitative data regarding the isotopic purity of a representative batch of synthesized this compound is summarized in the table below.

Analytical TechniqueParameter MeasuredResult
High-Resolution Mass Spectrometry (HRMS) Isotopic Purity (d105 abundance)> 98%
Major Isotopologue Impuritiesd104, d103
Quantitative ²H NMR Spectroscopy Deuterium Enrichment (atom % D)≥ 99%

Visualizations

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow stearic_acid Stearic Acid perdeuteration Perdeuteration stearic_acid->perdeuteration d2_gas D₂ Gas d2_gas->perdeuteration catalyst Pd/C Catalyst catalyst->perdeuteration stearic_acid_d35 Stearic Acid-d35 perdeuteration->stearic_acid_d35 esterification Esterification stearic_acid_d35->esterification glycerol Glycerol glycerol->esterification lipase Immobilized Lipase lipase->esterification crude_tristearin Crude this compound esterification->crude_tristearin purification Purification (Column Chromatography) crude_tristearin->purification pure_tristearin Pure this compound purification->pure_tristearin Analytical_Workflow start Synthesized this compound hrms High-Resolution Mass Spectrometry (HRMS) start->hrms nmr Quantitative ²H NMR start->nmr hrms_data Isotopic Distribution (d105, d104, etc.) hrms->hrms_data nmr_data Deuterium Enrichment (atom % D) nmr->nmr_data purity_assessment Isotopic Purity Assessment hrms_data->purity_assessment nmr_data->purity_assessment final_product Qualified this compound purity_assessment->final_product

Tristearin-d105 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Certificate of Analysis for Tristearin-d105

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for the deuterated internal standard, this compound. Understanding the components of a CoA is critical for ensuring the quality, identity, and purity of this standard in research and drug development applications, particularly in quantitative mass spectrometry-based assays.

Certificate of Analysis: this compound

A Certificate of Analysis for this compound provides a summary of the physical and chemical properties of a specific batch of the material. The following tables outline the typical specifications and analytical results.

Identification and Physical Properties
ParameterSpecification
Product Name This compound
Synonyms TG(18:0/18:0/18:0)-d105, Trioctadecanoyl Glycerol-d105, Glyceryl Tristearate-d105
CAS Number 125941-88-0
Molecular Formula C₅₇H₅D₁₀₅O₆
Molecular Weight 997.13 g/mol
Appearance White to off-white solid
Solubility Soluble in chloroform (10 mg/mL)
Quality and Purity
Analytical TestSpecificationResult
Chemical Purity (by HPLC) ≥ 98.0%99.1%
Isotopic Purity (Deuterated Forms) ≥ 99% (d₁-d₁₀₅)Conforms
Isotopic Enrichment (by MS) ≥ 98 atom % D99.2 atom % D
Structure Confirmation (by ¹H-NMR) Conforms to structureConforms
Residual Solvents Per USP <467>Conforms

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the percentage of this compound in the material, separating it from any non-deuterated or partially deuterated species, as well as other impurities.

Methodology:

  • Instrumentation: A high-performance liquid chromatograph equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and an Evaporative Light Scattering Detector (ELSD) is used.

  • Mobile Phase: A gradient elution is typically employed to separate triglycerides. A common mobile phase system is a binary gradient of acetonitrile and a stronger solvent like methylene chloride or acetone.

  • Gradient Program:

    • Initial: 95% Acetonitrile, 5% Methylene Chloride

    • Ramp to 50% Acetonitrile, 50% Methylene Chloride over 20 minutes

    • Hold for 5 minutes

    • Return to initial conditions and equilibrate for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Sample Preparation: The this compound standard is accurately weighed and dissolved in chloroform to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Isotopic Enrichment by Mass Spectrometry (MS)

Purpose: To determine the percentage of deuterium atoms incorporated into the this compound molecule.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is used.

  • Sample Introduction: The sample is introduced via direct infusion or after separation by liquid chromatography.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion mode is typically used to observe protonated or sodiated adducts ([M+H]⁺ or [M+Na]⁺).

    • Mass Range: The scan range is set to encompass the isotopic cluster of this compound (e.g., m/z 950-1050).

    • Resolution: High resolution is crucial to distinguish between isotopic peaks and potential interferences.

  • Data Analysis:

    • The isotopic distribution of the molecular ion cluster is measured.

    • The theoretical isotopic distribution for a molecule with the formula C₅₇H₅D₁₀₅O₆ at a specific deuterium enrichment level is calculated.

    • The measured isotopic distribution is compared to the theoretical distributions at various enrichment levels to find the best fit. The atom percent deuterium is then calculated based on this comparison.[1]

Structure Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Purpose: To confirm the chemical structure of this compound by comparing its ¹H-NMR spectrum to that of a non-deuterated Tristearin standard.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).

  • Data Acquisition: A standard one-dimensional ¹H-NMR spectrum is acquired.

  • Data Analysis: The ¹H-NMR spectrum of this compound is expected to show a significant reduction or complete absence of proton signals corresponding to the stearoyl chains and the glycerol backbone when compared to the spectrum of non-deuterated Tristearin.[2][3] The presence of any significant residual proton signals would indicate incomplete deuteration. The chemical shifts of the few remaining protons (from the glycerol backbone) should be consistent with the structure of tristearin.

Visualizations

The following diagrams illustrate key aspects of this compound and its analysis.

Molecular_Structure Molecular Structure of this compound cluster_glycerol Glycerol Backbone G1 CD₂-O-CO-(CD₂)₁₆-CD₃ G2 | CD-O-CO-(CD₂)₁₆-CD₃ G3 | CD₂-O-CO-(CD₂)₁₆-CD₃

Caption: Molecular Structure of this compound.

Analytical_Workflow Analytical Workflow for this compound Certification cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_results Data Analysis & Certification Sample This compound Batch HPLC HPLC-ELSD Sample->HPLC MS High-Resolution MS Sample->MS NMR ¹H-NMR Sample->NMR Purity Chemical Purity HPLC->Purity Enrichment Isotopic Enrichment MS->Enrichment Structure Structural Confirmation NMR->Structure CoA Certificate of Analysis Purity->CoA Enrichment->CoA Structure->CoA

Caption: Analytical Workflow for this compound Certification.

CoA_Logic Logical Flow of a Certificate of Analysis cluster_identity Identity cluster_quality Quality Tests cluster_spec Specifications cluster_result Results cluster_cert Certification Name Product Name ChemPurity Chemical Purity Name->ChemPurity CAS CAS Number CAS->ChemPurity Formula Molecular Formula Formula->ChemPurity Spec Acceptance Criteria ChemPurity->Spec IsoPurity Isotopic Purity IsoPurity->Spec Structure Structure Structure->Spec Result Batch-Specific Results Spec->Result Certification Final Certification Result->Certification

Caption: Logical Flow of a Certificate of Analysis.

References

An In-Depth Technical Guide to the Solubility of Tristearin-d105 in Methanol and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tristearin-d105 in methanol and a range of other organic solvents. Given the limited direct data on the deuterated form, this guide utilizes the extensively studied solubility of its non-deuterated counterpart, tristearin, as a reliable proxy. The physical and chemical properties of deuterated and non-deuterated isotopologues are generally considered to be very similar. This document outlines quantitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound is the deuterated form of tristearin, a triglyceride derived from three units of stearic acid. Tristearin is a white, odorless powder and is a major component of many animal and vegetable fats. In pharmaceutical and research settings, deuterated compounds like this compound are valuable as internal standards in mass spectrometry-based quantification, for tracing metabolic pathways, and in nuclear magnetic resonance studies. Understanding its solubility is critical for formulation development, particularly for lipid-based drug delivery systems, and for designing and interpreting a wide array of in vitro and in vivo experiments.

Solubility of Tristearin

The solubility of tristearin is significantly influenced by the polarity of the solvent. As a non-polar lipid, it exhibits greater solubility in non-polar organic solvents and is practically insoluble in highly polar solvents like water.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for tristearin in various organic solvents at different temperatures. This data is primarily based on the seminal work of Hoerr and Harwood (1956), who conducted a thorough investigation into the solubility of tristearin.

SolventTemperature (°C)Solubility ( g/100 g Solvent)
Methanol Boiling~1-2[1]
Hexane 20~0.5
40~3
60~20
Benzene 20~2
40~10
60~40
Chloroform 20~10[2]
40~45
60Miscible
Carbon Tetrachloride 20~3
40~15
60~60
Acetone 20~0.3
40~2
55~10
Ethyl Acetate 20~0.4
40~2.5
60~15

Note: The data presented is for tristearin and is used as a proxy for this compound. The solubility of lipids is highly dependent on the crystalline form, purity of both solute and solvent, and the experimental conditions.

Qualitative Solubility Overview
  • Highly Soluble in: Chloroform (especially at elevated temperatures), Benzene (at elevated temperatures).[3][4]

  • Soluble in: Hot alcohol, Carbon Disulfide.[5]

  • Slightly Soluble in: Cold alcohol, Ether, Petroleum Ether.[4]

  • Insoluble in: Water, Ethanol.[3][4]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound is crucial for its application in research and development. Several robust methods can be employed, including the conventional saturation shake-flask method and thermal analysis techniques like Differential Scanning Calorimetry (DSC).

Saturation Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.[6][7][8][9][10]

Principle: An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing the selected organic solvents. The amount of excess solid should be sufficient to ensure that saturation is reached and maintained throughout the experiment.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To ensure complete removal of undissolved solid, the supernatant can be centrifuged or filtered through a solvent-compatible filter (e.g., PTFE).

  • Quantification:

    • Gravimetric Analysis: Carefully transfer a known volume or weight of the clear, saturated supernatant to a pre-weighed container. Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved this compound is obtained. The solubility can then be calculated.

    • Chromatographic Analysis (HPLC/GC): Dilute a known volume of the clear supernatant with a suitable solvent. Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS). The concentration is determined by comparing the peak area to a calibration curve prepared with known concentrations of this compound.

Differential Scanning Calorimetry (DSC) Method

DSC can be a rapid and effective method for estimating the solubility of a compound in a solid or semi-solid lipid, and the principle can be adapted for solvents.[11][12][13][14]

Principle: This method relies on the principle of melting point depression. When a solute is dissolved in a solvent, the melting point of the solvent is lowered. The extent of this depression is proportional to the concentration of the dissolved solute. By preparing a series of samples with known concentrations of the solute and measuring their thermal behavior, a solubility curve can be constructed.

Detailed Methodology:

  • Sample Preparation: Prepare a series of samples with known concentrations of this compound in the solvent of interest.

  • DSC Analysis: Accurately weigh the samples into DSC pans and seal them. Heat the samples in the DSC instrument at a controlled rate (e.g., 10°C/min).

  • Data Analysis: Record the melting endotherms of the solvent. As the concentration of dissolved this compound increases, a depression in the melting enthalpy of the solvent will be observed.

  • Solubility Determination: Plot the melting enthalpy against the concentration of this compound. The point at which the melting enthalpy no longer decreases with increasing concentration indicates the saturation solubility at the melting point of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the saturation shake-flask method with gravimetric analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Weigh excess This compound B Add to known volume of solvent in vials A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate at constant T for 24-72 hours C->D E Cease agitation and allow sedimentation D->E F Centrifuge or filter to obtain clear supernatant E->F G Transfer known volume of supernatant to pre-weighed vial F->G H Evaporate solvent G->H I Weigh dried this compound H->I J Calculate solubility (g/100 g solvent) I->J

Caption: Workflow for solubility determination of this compound.

This guide provides foundational knowledge on the solubility of this compound. For critical applications, it is always recommended to experimentally determine the solubility under the specific conditions of use.

References

Mastering Accuracy: A Technical Guide to the Storage and Handling of Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This is especially true in the field of lipidomics, where deuterated lipids serve as the gold standard for quantification in mass spectrometry. Their structural similarity to endogenous lipids allows for precise correction of experimental variability, but this advantage is contingent upon their proper storage and handling. This in-depth guide provides the core principles and detailed protocols necessary to maintain the stability and purity of deuterated lipid standards, ensuring the accuracy and reproducibility of your experimental results.

Core Principles of Storage

The fundamental goal of proper storage is to minimize degradation from hydrolysis, oxidation, and isotopic exchange. The optimal storage conditions are dictated by the physical state of the lipid (powder vs. solution) and the nature of its fatty acid chains (saturated vs. unsaturated).

General Temperature Recommendations

Deuterated lipid standards require cold storage to ensure long-term stability. For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is widely recommended.[1][2] Storing solutions below -30°C is generally not advised unless they are in a sealed glass ampoule to prevent solvent freezing and precipitation of the lipid.[1][2] Certain highly sensitive or complex mixtures may even require storage at -80°C.[3] For powdered standards, storage at or below -16°C is recommended.[1]

The Critical Role of the Physical Form

Powdered Standards: The stability of powdered deuterated lipids is highly dependent on the saturation of their fatty acid chains.

  • Saturated Lipids: Lipids with fully saturated fatty acid chains (e.g., dipalmitoyl phosphatidylcholine) are relatively stable in their powdered form. They should be stored in a glass container with a Teflon-lined closure at ≤ -16°C.[1][2]

  • Unsaturated Lipids: Lipids containing one or more double bonds (e.g., dioleoyl phosphatidylcholine) are not stable as powders.[1][2] They are highly hygroscopic and readily absorb moisture, which can lead to rapid hydrolysis and oxidation.[1][2] Therefore, unsaturated lipid standards should be promptly dissolved in a suitable organic solvent upon receipt and stored as a solution at -20°C ± 4°C.[1][2]

Solutions: For most applications, storing deuterated lipids as solutions in an appropriate organic solvent is the preferred method. This minimizes the risks associated with handling hygroscopic powders and allows for easier preparation of working solutions.

Data Presentation: Storage and Stability Summary

The following tables summarize the key storage conditions and stability information for different forms of deuterated lipid standards.

FormLipid TypeRecommended Storage TemperatureRecommended ContainerKey Considerations
Powder Saturated≤ -16°C[1]Glass, Teflon-lined cap[1]Stable as a dry powder.[1]
Powder UnsaturatedNot Recommended[1]Not ApplicableHighly hygroscopic; should be dissolved in an organic solvent immediately.[1]
Organic Solution All Types-20°C ± 4°C[1]Glass, Teflon-lined cap[1]Store under an inert atmosphere (argon or nitrogen).[1][2]
Aqueous Suspension All TypesNot Recommended for Long TermPlastic or GlassProne to hydrolysis over time.[1]
Manufacturer Stability DataStorage TemperatureStability
Cayman Chemical Deuterated Lipidomics MaxSpec® Mixture -80°C[3]≥ 1 year[3]
Cayman Chemical Deuterated Primary COX and LOX MaxSpec® LC-MS Mixture -20°C[4]≥ 10 years[4]
Cayman Chemical Deuterated Bile Acids MaxSpec® Discovery Mixture -20°C[5]≥ 5 years[5]
Cayman Chemical Deuterated Saturated/Monounsaturated Fatty Acid MaxSpec® LC-MS Mixture -20°C[6]≥ 3 years[6]

Handling Protocols for Maintaining Standard Integrity

Proper handling techniques are as crucial as correct storage conditions to prevent contamination and degradation of deuterated lipid standards.

Essential Handling Practices
  • Container Selection: Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents.[1][2] Plastic containers (e.g., polystyrene, polyethylene, polypropylene) are not recommended as plasticizers and other impurities can leach into the solvent and contaminate the standard.[1][2] Aqueous suspensions, however, can be stored in plastic containers.[1]

  • Transferring Solutions: Use glass, stainless steel, or Teflon equipment to transfer lipids stored in organic solutions.[1][7] Avoid using plastic pipette tips.[8]

  • Preventing Condensation: Before opening a container of powdered lipid standard, always allow it to warm to room temperature.[1] This prevents atmospheric moisture from condensing on the cold powder, which can cause hydrolysis and oxidation.[1]

  • Inert Atmosphere: For long-term storage of solutions, especially those containing unsaturated lipids, it is best practice to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[2][7] Many commercial standards are supplied in ampules sealed under argon for this reason.[3][4]

  • Avoiding Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of the lipid standard.[4][6] It is highly recommended to aliquot stock solutions into smaller, single-use vials.

Experimental Protocols

The following section provides detailed methodologies for the preparation and use of deuterated lipid standards in a typical lipidomics workflow.

Protocol 1: Preparation of a Stock Solution from a Powdered Standard

This protocol describes the steps for safely and accurately preparing a stock solution from a powdered deuterated lipid standard.

Materials:

  • Powdered deuterated lipid standard in a glass vial

  • High-purity organic solvent (e.g., chloroform, methanol, ethanol, or a mixture)[1]

  • Glass syringe or pipette

  • Vortex mixer or sonicator

  • Clean glass vial with a Teflon-lined cap for long-term storage

Procedure:

  • Equilibration: Remove the vial containing the powdered standard from the freezer and allow it to equilibrate to room temperature before opening. This is critical to prevent condensation.[1]

  • Solvent Addition: Once at room temperature, open the vial. Using a glass syringe or pipette, add the calculated volume of the appropriate organic solvent to achieve the desired stock concentration.

  • Dissolution: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no visible particulate matter should be obtained. Gentle warming can aid dissolution, but caution should be exercised with unsaturated lipids as they are more susceptible to degradation.[1]

  • Transfer and Storage: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap. Purge the headspace with an inert gas (argon or nitrogen) before sealing. Store the stock solution at -20°C ± 4°C.[1]

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of a stock solution to prepare working standards for spiking into samples.

Materials:

  • Deuterated lipid stock solution

  • High-purity organic solvent

  • Clean glass vials with Teflon-lined caps

  • Glass pipettes or syringes

Procedure:

  • Equilibrate Stock Solution: Remove the stock solution from the freezer and allow it to warm to room temperature.[1]

  • Calculate Dilution: Determine the volume of the stock solution and solvent required to achieve the desired final concentration for your working standard.

  • Perform Dilution: Using a clean glass pipette or syringe, transfer the calculated volume of the stock solution into a new, clean glass vial.

  • Add Solvent: Add the calculated volume of the appropriate solvent to the new vial.

  • Mix Thoroughly: Cap the vial and vortex gently to ensure the solution is homogeneous.

  • Storage: Store the working solution at -20°C ± 4°C. For daily use, it can be kept at 2-8°C, but for longer periods, freezer storage is recommended.[9]

Protocol 3: Lipid Extraction from Plasma using a Modified Folch Method with Internal Standard Spiking

This protocol details a common method for extracting lipids from a biological matrix, incorporating the deuterated internal standard at the beginning of the workflow to ensure accurate quantification.

Materials:

  • Plasma sample

  • Deuterated lipid internal standard working solution

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or water)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Spiking of Internal Standard: In a glass centrifuge tube, add a known volume of the plasma sample. Add a precise amount of the deuterated lipid internal standard working solution. The internal standard should be added as early as possible in the workflow.[10]

  • Solvent Addition: Add a sufficient volume of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation: Add a 0.9% NaCl solution to induce phase separation.[10]

  • Centrifugation: Centrifuge the sample to cleanly separate the aqueous and organic layers.[10]

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass pipette and transfer it to a clean glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., a mixture compatible with LC-MS).

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and the logical relationships in analytical chemistry.

G cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis powder Powdered Standard warm Warm to Room Temp powder->warm dissolve Dissolve in Organic Solvent warm->dissolve stock Stock Solution (-20°C) dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot Best Practice working Prepare Working Solution stock->working aliquot->working spike Spike with Working Standard working->spike sample Biological Sample (e.g., Plasma) sample->spike extract Lipid Extraction (e.g., Folch) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute for Analysis dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

Caption: Workflow for the preparation and use of deuterated lipid internal standards.

G start Deuterated Lipid Standard Received is_powder Is it a powder? start->is_powder is_saturated Is it a saturated lipid? is_powder->is_saturated Yes store_solution Store solution at -20°C ± 4°C under inert gas is_powder->store_solution No (Solution) store_powder Store at ≤ -16°C in glass/ Teflon-lined vial is_saturated->store_powder Yes dissolve Dissolve immediately in appropriate organic solvent is_saturated->dissolve No (Unsaturated) store_powder->dissolve Prior to use dissolve->store_solution aliquot Aliquot into single-use vials to avoid freeze-thaw cycles store_solution->aliquot end Ready for Use aliquot->end

References

Tristearin-d105 as a Tracer in Lipid Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Tristearin-d105, a deuterated stable isotope tracer, in the study of lipid metabolism. This document details experimental protocols, data interpretation, and the visualization of metabolic pathways, offering a valuable resource for researchers in physiology, pharmacology, and drug development.

Introduction to this compound in Lipid Metabolism Research

Stable isotope tracers have become indispensable tools for dynamically investigating lipid metabolism in vivo.[1][2] Unlike radioisotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving human subjects.[3] this compound is a deuterated analog of tristearin, a saturated triglyceride composed of three stearic acid molecules esterified to a glycerol backbone. The heavy deuterium atoms make it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry, allowing for the precise tracing of its metabolic fate.[4]

The use of this compound enables researchers to quantitatively assess various aspects of lipid metabolism, including:

  • Dietary fat absorption and chylomicron formation: By administering this compound orally, researchers can track its absorption in the gut and incorporation into chylomicrons, the lipoproteins responsible for transporting dietary fats.

  • Very-low-density lipoprotein (VLDL) triglyceride synthesis and secretion: When introduced into the circulation, the fatty acids from this compound can be taken up by the liver and incorporated into newly synthesized VLDL particles, providing a measure of hepatic triglyceride production.

  • Triglyceride clearance and tissue uptake: The rate of disappearance of labeled tristearin from the bloodstream provides insights into the efficiency of triglyceride clearance by peripheral tissues such as adipose tissue and muscle.

  • Intracellular lipid trafficking and storage: By analyzing tissues at different time points after tracer administration, it is possible to trace the incorporation of the deuterated fatty acids into various lipid pools, including storage triglycerides in lipid droplets.

Experimental Protocols

The following sections outline detailed methodologies for conducting in vivo lipid metabolism studies using this compound. These protocols are based on established techniques for stable isotope tracer studies in lipid metabolism.

Tracer Administration

The route of administration depends on the specific metabolic pathway being investigated.

2.1.1. Oral Administration (for studying dietary fat absorption)

This method is ideal for tracing the path of dietary triglycerides from the gut into the circulation.

  • Preparation of Dosing Solution:

    • Dissolve this compound in a palatable lipid vehicle, such as corn oil or olive oil, to a desired concentration (e.g., 50 mg/mL).

    • Gently heat and vortex the mixture to ensure complete dissolution.

  • Animal Handling and Dosing:

    • Fast the animals (e.g., rodents) overnight (12-16 hours) to ensure an empty stomach and minimize variability.

    • Administer the this compound solution via oral gavage at a specific dose (e.g., 10 mL/kg body weight).

    • Ensure the gavage needle is of the appropriate size and length to prevent injury.

2.1.2. Intravenous Administration (for studying triglyceride clearance and hepatic metabolism)

This route introduces the tracer directly into the bloodstream, bypassing intestinal absorption.

  • Preparation of Lipid Emulsion:

    • Prepare a sterile lipid emulsion containing this compound. This typically involves homogenization with phospholipids (e.g., lecithin) and sterile saline or a glycerol solution.

    • The final concentration of this compound in the emulsion should be precisely known.

  • Animal Handling and Infusion:

    • Anesthetize the animal or use a catheterized, conscious model.

    • Administer the emulsion as a bolus injection or a constant infusion via a tail vein or other suitable vessel. A constant infusion is often preferred for achieving steady-state kinetics.

Sample Collection

2.2.1. Blood Sampling

  • Schedule: Collect blood samples at multiple time points post-administration to capture the kinetic profile of the tracer. A typical schedule might include a baseline sample (pre-dose) and samples at 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-dose.

  • Procedure:

    • Collect blood (e.g., via tail vein, saphenous vein, or cardiac puncture for a terminal procedure) into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately place the tubes on ice to minimize enzymatic activity.

2.2.2. Tissue Sampling (Terminal Studies)

  • At the end of the study, euthanize the animal and rapidly excise tissues of interest (e.g., liver, adipose tissue, skeletal muscle, heart, intestine).

  • Wash the tissues with ice-cold saline to remove excess blood, blot dry, and immediately freeze them in liquid nitrogen.

  • Store all samples at -80°C until analysis.

Sample Preparation for Mass Spectrometry

2.3.1. Plasma Separation

  • Centrifuge the collected blood samples at 2000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and transfer it to clean tubes.

  • Store the plasma at -80°C.

2.3.2. Lipid Extraction from Plasma and Tissues (Folch Method)

  • To a known volume of plasma (e.g., 100 µL) or a weighed amount of homogenized tissue, add a 2:1 (v/v) mixture of chloroform:methanol at 20 times the sample volume.

  • Add an internal standard (e.g., a non-deuterated triglyceride with an odd-chain fatty acid not present endogenously) to each sample for quantification.

  • Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in a suitable solvent (e.g., methanol/isopropanol) for mass spectrometry analysis.

Mass Spectrometry Analysis

2.4.1. LC-MS/MS for Intact Triglyceride Analysis

Liquid chromatography-tandem mass spectrometry is used to separate and quantify intact this compound and its metabolic products.

  • Chromatography: Use a C18 reverse-phase column to separate different triglyceride species.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Employ Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion (the ammoniated adduct of this compound) to a specific product ion (e.g., the loss of a deuterated stearic acid).

2.4.2. GC-MS for Fatty Acid Analysis

Gas chromatography-mass spectrometry is used to analyze the individual fatty acids after hydrolysis of the triglycerides.

  • Hydrolysis and Derivatization:

    • Hydrolyze the extracted lipids using a methanolic base (e.g., KOH in methanol) to release the fatty acids.

    • Acidify the mixture and extract the free fatty acids.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or by silylation to increase their volatility for GC analysis.[1][2][5]

  • GC-MS Analysis:

    • Separate the FAMEs on a suitable GC column.

    • Use electron impact (EI) or chemical ionization (CI) to generate ions.

    • Monitor for the specific mass-to-charge ratios corresponding to deuterated and non-deuterated stearic acid methyl esters.

Data Presentation and Interpretation

Quantitative data from this compound tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

Quantitative Data Tables

Table 1: Hypothetical Plasma Kinetics of this compound Following Oral Administration

Time (minutes)This compound Concentration (µg/mL)Deuterated Stearic Acid in Plasma Triglycerides (µg/mL)
00.00.0
305.2 ± 0.82.1 ± 0.4
6015.8 ± 2.18.9 ± 1.2
12025.3 ± 3.518.7 ± 2.5
18018.9 ± 2.922.4 ± 3.1
2409.7 ± 1.515.6 ± 2.2
3603.1 ± 0.68.3 ± 1.1

Table 2: Hypothetical Tissue Distribution of Deuterated Stearic Acid 6 Hours After Oral this compound Administration

TissueDeuterated Stearic Acid Concentration (µg/g tissue)
Liver45.2 ± 5.8
Adipose Tissue (Epididymal)120.5 ± 15.2
Skeletal Muscle (Gastrocnemius)15.8 ± 2.3
Heart25.1 ± 3.9
Small Intestine8.9 ± 1.5
Calculation of Kinetic Parameters

From the concentration-time data, several key kinetic parameters can be calculated to describe the dynamics of triglyceride metabolism.

  • Fractional Catabolic Rate (FCR): This represents the fraction of the plasma triglyceride pool that is cleared per unit of time. It can be calculated from the slope of the terminal elimination phase of the plasma this compound concentration curve.

  • Triglyceride Secretion Rate: In studies involving intravenous infusion to a steady state, the secretion rate can be calculated using the following formula:

    • Secretion Rate = Tracer Infusion Rate / Plasma Tracer Enrichment at Steady State

Visualization of Pathways and Workflows

Diagrams are essential for illustrating the complex processes involved in this compound tracer studies.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Tracer_Prep This compound Dosing Solution Prep Oral_Admin Oral Gavage to Fasted Rodent Tracer_Prep->Oral_Admin Blood_Collection Serial Blood Sampling (0-6 hours) Oral_Admin->Blood_Collection Tissue_Harvest Terminal Tissue Harvest (Liver, Adipose, Muscle) Oral_Admin->Tissue_Harvest Plasma_Sep Plasma Separation Blood_Collection->Plasma_Sep Lipid_Extract Lipid Extraction (Folch Method) Tissue_Harvest->Lipid_Extract Plasma_Sep->Lipid_Extract LC_MS LC-MS/MS Analysis (Intact Triglycerides) Lipid_Extract->LC_MS GC_MS GC-MS Analysis (Fatty Acids) Lipid_Extract->GC_MS Kinetic_Modeling Kinetic Modeling and Parameter Calculation LC_MS->Kinetic_Modeling GC_MS->Kinetic_Modeling metabolic_pathway Oral_Tristearin Oral this compound Intestinal_Lumen Intestinal Lumen Oral_Tristearin->Intestinal_Lumen Ingestion Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Hydrolysis & Absorption Chylomicrons Chylomicrons-d105 Enterocyte->Chylomicrons Re-esterification & Packaging Lymphatics Lymphatic System Chylomicrons->Lymphatics LPL Lipoprotein Lipase (LPL) Chylomicrons->LPL Bloodstream Bloodstream Lymphatics->Bloodstream Bloodstream->LPL Deuterated_FA Deuterated Fatty Acids (Stearic Acid-d35) LPL->Deuterated_FA Hydrolysis CM_Remnants Chylomicron Remnants-d105 LPL->CM_Remnants Formation Adipose Adipose Tissue Deuterated_FA->Adipose Muscle Skeletal Muscle Deuterated_FA->Muscle Liver Liver Deuterated_FA->Liver Storage Triglyceride Storage-d(n) Adipose->Storage Oxidation Beta-Oxidation Muscle->Oxidation VLDL VLDL-d(n) Liver->VLDL Repackaging CM_Remnants->Liver Uptake VLDL->Bloodstream Secretion

References

An In-Depth Technical Guide to the Mass Spectrum of Tristearin-d105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Tristearin-d105, a fully deuterated stable isotope-labeled triglyceride. Given the limited availability of a published mass spectrum for this specific compound, this document outlines the predicted fragmentation patterns based on established principles of triglyceride mass spectrometry. It also presents detailed experimental protocols for its analysis using modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are crucial for its application as an internal standard in quantitative studies.

Introduction

This compound (C₅₇H₅D₁₀₅O₆, MW: 997.13) is the deuterated analog of tristearin, a triglyceride composed of a glycerol backbone and three stearic acid chains.[1] The complete replacement of hydrogen with deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of lipids in complex biological matrices. Its distinct mass shift allows for clear differentiation from its endogenous, non-labeled counterpart, ensuring accurate and precise measurements in pharmacokinetic and metabolic studies. Understanding its mass spectrometric behavior, particularly its fragmentation pattern, is essential for developing robust analytical methods.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted to be characterized by a prominent molecular ion and a series of diagnostic fragment ions resulting from the neutral loss of its deuterated fatty acid chains. The primary fragmentation pathway involves the successive loss of deuterated stearic acid (d35-stearic acid) moieties from the protonated or sodiated molecular ion.

The fragmentation of triglycerides is well-understood and typically proceeds through the loss of a fatty acid chain to form a diglyceride-like fragment ion. This fragment can then lose another fatty acid to produce a monoglyceride-like fragment. In the case of this compound, the masses of these fragments will be significantly higher due to the extensive deuteration.

Below is a table summarizing the predicted major ions in the positive ion mode mass spectrum of this compound, assuming the formation of a sodium adduct, which is common for triglycerides in electrospray and MALDI ionization.

Predicted Ion Formula m/z (amu) Description
[M+Na]⁺[C₅₇H₅D₁₀₅O₆Na]⁺1020.13Sodium adduct of the molecular ion
[M+H]⁺[C₅₇H₆D₁₀₅O₆]⁺998.14Protonated molecular ion
[M+Na-C₁₈D₃₅O₂H]⁺[C₃₉H₄D₇₀O₄Na]⁺699.83Loss of one deuterated stearic acid
[M+H-C₁₈D₃₅O₂H]⁺[C₃₉H₅D₇₀O₄]⁺677.84Loss of one deuterated stearic acid from the protonated molecule
[C₁₈D₃₅O]⁺[C₁₈D₃₅O]⁺299.45Deuterated stearoyl acylium ion

Note: The m/z values are calculated based on the monoisotopic masses of the elements and their isotopes.

The fragmentation process can be visualized as a sequential loss of the deuterated stearic acid chains from the glycerol backbone.

G M This compound [M+Na]⁺ m/z 1020.13 DG Diglyceride-like fragment [M+Na-C₁₈D₃₅O₂H]⁺ m/z 699.83 M->DG - d35-Stearic Acid Acylium d35-Stearoyl Acylium Ion [C₁₈D₃₅O]⁺ m/z 299.45 DG->Acylium - d35-Diacylglycerol

Predicted fragmentation pathway of this compound.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This method is suitable for the quantification of tristearin in biological samples using this compound as an internal standard.

Sample Preparation (Lipid Extraction)

A robust lipid extraction is critical for accurate analysis. A modified Bligh-Dyer extraction is recommended:

  • To 100 µL of plasma or homogenized tissue, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in chloroform) to serve as the internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol:toluene for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium formate in 90:10 (v/v) isopropanol:acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tristearin (non-deuterated): Precursor ion (Q1): m/z 914.8 (as [M+Na]⁺) -> Product ion (Q3): m/z 607.5 (loss of one stearic acid).

    • This compound (Internal Standard): Precursor ion (Q1): m/z 1020.1 (as [M+Na]⁺) -> Product ion (Q3): m/z 699.8 (loss of one d35-stearic acid).

The following diagram illustrates the general experimental workflow for the quantitative analysis of tristearin using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Ratio to IS) Integrate->Quantify

Experimental workflow for tristearin analysis.

Conclusion

References

Methodological & Application

Application Note and Protocols for Triglyceride Analysis using Tristearin-d105

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triglycerides (TGs) are a major class of lipids that serve as a primary form of energy storage in eukaryotes. The quantitative analysis of triglycerides in biological samples is crucial for researchers, scientists, and drug development professionals investigating metabolic diseases, cardiovascular disorders, and other pathological conditions. This application note provides a detailed protocol for the sample preparation and subsequent analysis of triglycerides from plasma samples using a deuterated internal standard, Tristearin-d105, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a deuterated form of Tristearin, a triglyceride composed of three stearic acid units.[1] Its use as an internal standard is advantageous for quantitative analysis by LC-MS as it mimics the chemical behavior of endogenous triglycerides during sample extraction and ionization, correcting for variations in sample processing and instrument response.[1] This method offers high specificity and sensitivity for the precise quantification of various triglyceride species.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compoundMedChemExpressHY-127035-d105
1-Butanol (LC-MS Grade)Sigma-Aldrich34867
Methanol (LC-MS Grade)Fisher ScientificA456-4
Ammonium FormateSigma-Aldrich70221
Human Plasma (EDTA)BioIVTHMPLEDTA2
Microcentrifuge Tubes (1.5 mL)Eppendorf022363204
Syringe Filters (0.22 µm, PTFE)MilliporeSLGP033RS
HPLC VialsWaters186000272C

Experimental Protocols

Internal Standard (ISTD) Stock Solution Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as chloroform or a 2:1 (v/v) mixture of chloroform and methanol.

  • From the stock solution, prepare a working internal standard solution of 10 µg/mL in 1-butanol/methanol (1:1, v/v).

Sample Preparation: Lipid Extraction

This protocol utilizes a single-phase extraction method with 1-butanol and methanol, which has demonstrated high recovery and reproducibility for a broad range of lipid classes, including triglycerides, and is compatible with direct injection for LC-MS/MS analysis.[2][3]

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 10 µL of the plasma sample.

  • Add 100 µL of the 1-butanol/methanol (1:1, v/v) solvent mixture containing the 10 µg/mL this compound internal standard.[2][3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which contains the extracted lipids, to a clean HPLC vial for LC-MS/MS analysis. This method avoids the need for drying and reconstitution steps.[2][3]

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (10 µL) add_solvent 2. Add 100 µL 1-Butanol/Methanol (1:1) with this compound ISTD plasma->add_solvent vortex 3. Vortex (1 min) add_solvent->vortex centrifuge 4. Centrifuge (13,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 5. Transfer Supernatant to HPLC Vial centrifuge->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms data 7. Data Processing and Quantification

Figure 1. Experimental workflow for triglyceride analysis.
LC-MS/MS Analysis

The analysis of triglycerides is performed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

LC Parameters
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 10 mM Ammonium Formate in Methanol/Isopropanol (1:1, v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient 30% B to 95% B over 10 min, hold at 95% B for 5 min, re-equilibrate at 30% B for 5 min
MS/MS Parameters
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon

MRM Transitions:

For triglyceride analysis, the precursor ions are typically the ammonium adducts [M+NH4]+. The product ions are generated from the neutral loss of a fatty acid chain.[4][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (ISTD)996.9[Varies based on fragmentation][To be optimized]
Example Triglyceride (e.g., Tripalmitin)824.8[Varies based on fragmentation][To be optimized]
Other Triglycerides[M+NH4]+[Varies based on fragmentation][To be optimized]

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Sample IDTriglyceride SpeciesPeak Area (Analyte)Peak Area (ISTD)Response Ratio (Analyte/ISTD)Concentration (µg/mL)
Control 1TG 52:21.25E+062.50E+055.00[Calculated Value]
Control 2TG 52:21.30E+062.55E+055.10[Calculated Value]
Treated 1TG 52:22.50E+062.48E+0510.08[Calculated Value]
Treated 2TG 52:22.65E+062.52E+0510.52[Calculated Value]

Conclusion

This application note provides a robust and reproducible method for the quantification of triglycerides in plasma samples using this compound as an internal standard. The described sample preparation protocol is efficient and directly compatible with LC-MS/MS analysis, minimizing sample handling and potential for error. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications.

References

GC-MS method development for fatty acid analysis with Tristearin-d105

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: GC-MS Method for Fatty Acid Analysis

A Robust GC-MS Method for the Quantification of Total Fatty Acids in Biological Matrices using Tristearin-d105 as an Internal Standard

For researchers, scientists, and drug development professionals, accurate quantification of fatty acids in biological samples is crucial for understanding metabolic pathways, disease pathology, and drug efficacy. This application note details a comprehensive and robust method for the analysis of total fatty acids by gas chromatography-mass spectrometry (GC-MS). The protocol employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.

The analysis of free fatty acids by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and inaccurate quantification.[1] To overcome this, a derivatization step is employed to convert fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs).[2][3] This method involves a saponification step to hydrolyze complex lipids, including triglycerides and phospholipids, releasing the constituent fatty acids. The use of this compound, a deuterated triglyceride, as an internal standard allows for the correction of variability during sample preparation and analysis, as it undergoes the same extraction, hydrolysis, and derivatization processes as the target analytes.[4]

The subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode provides excellent sensitivity and selectivity, enabling precise quantification of individual fatty acids in complex biological matrices like plasma or tissue homogenates.[5][6]

Experimental Protocols

Materials and Reagents
  • Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Iso-octane

  • Internal Standard (IS): this compound solution (e.g., 1 mg/mL in a suitable solvent)

  • Derivatization Reagent: Boron trifluoride-methanol (BF3-Methanol) solution, 12-14% w/w

  • Saponification Reagent: 0.5 M Sodium hydroxide (NaOH) in methanol

  • Neutralization Reagent: Saturated sodium chloride (NaCl) solution

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • FAME Standards: A certified reference mixture of FAMEs (e.g., Supelco 37 Component FAME Mix) for calibration.[7]

  • Glassware: Screw-cap glass test tubes, conical vials, autosampler vials with inserts.

Sample Preparation Protocol

This protocol is designed for a 100 µL plasma sample. Volumes should be scaled accordingly for other sample types or amounts.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean screw-cap glass test tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. For example, add 20 µL of a 1 mg/mL solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.[8]

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of water to induce phase separation.

    • Vortex for another 1 minute and then centrifuge at 2000 x g for 5 minutes.

    • Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Solvent Evaporation: Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Saponification (Hydrolysis):

    • Add 2 mL of 0.5 M methanolic NaOH to the dried lipid extract.

    • Cap the tube tightly and heat at 80°C for 10 minutes to hydrolyze the lipids (including the this compound) into free fatty acid salts.

    • Cool the tube to room temperature.

  • Derivatization to FAMEs:

    • Add 2 mL of BF3-Methanol reagent to the tube.

    • Cap the tube tightly and heat at 80°C for 5-10 minutes. This step converts the free fatty acids to FAMEs.[5]

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer to a clean conical vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Transfer the final hexane extract containing the FAMEs into a GC-MS autosampler vial for analysis.

GC-MS Analysis

The following parameters serve as a starting point and may require optimization for specific instruments and applications.

Parameter Condition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column Agilent DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm) or similar polar capillary column
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Splitless mode
Injection Volume 1 µL
Injector Temp. 250°C
Oven Program Initial 70°C, hold 1 min; ramp at 15°C/min to 170°C; ramp at 5°C/min to 240°C, hold 5 min[3][6]
MS Transfer Line 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)[5]

Data Presentation

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, monitoring specific ions for each FAME increases sensitivity and reduces matrix interference.[9] The table below lists suggested ions for common fatty acids and for the deuterated internal standard derived from this compound (Methyl Stearate-d35). The molecular weight of unlabeled Methyl Stearate is 298.5 g/mol .[2] Its key fragments include the molecular ion (M⁺˙) at m/z 298 and fragments from McLafferty rearrangement (m/z 74) and alpha-cleavage (m/z 87, M-31). The deuterated version (Methyl Stearate-d35) will have a mass of 333.5 g/mol , and its corresponding fragments will be shifted by +35 amu (except for the McLafferty fragment, which involves the non-deuterated ester group).

Analyte (FAME) Retention Time (Approx. min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Myristate (C14:0)9.524274, 87
Palmitate (C16:0)11.827074, 87
Palmitoleate (C16:1)12.126855, 69
Stearate-d35 (IS) 13.9 333 122, 298
Stearate (C18:0)14.029874, 87
Oleate (C18:1)14.229655, 69
Linoleate (C18:2)14.829467, 81
Linolenate (C18:3)15.529279, 91
Arachidate (C20:0)16.232674, 87
Arachidonate (C20:4)17.131879, 91

Note: Retention times are estimates and will vary based on the specific GC system and conditions. It is common for deuterated standards to elute slightly earlier than their unlabeled counterparts.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis.

Fatty_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Biological Sample (e.g., 100 µL Plasma) Spike 2. Spike with IS (this compound) Sample->Spike Extract_Lipids 3. Lipid Extraction (Folch Method) Spike->Extract_Lipids Dry_1 4. Evaporate Solvent Extract_Lipids->Dry_1 Saponify 5. Saponification (Methanolic NaOH, 80°C) Dry_1->Saponify Derivatize 6. Derivatization to FAMEs (BF3-Methanol, 80°C) Saponify->Derivatize Extract_FAMEs 7. FAME Extraction (Hexane) Derivatize->Extract_FAMEs Final_Sample 8. Final Extract for Analysis Extract_FAMEs->Final_Sample GCMS 9. GC-MS Analysis (SIM Mode) Final_Sample->GCMS Data 10. Data Processing (Integration & Quantification) GCMS->Data Report 11. Final Report (Fatty Acid Concentrations) Data->Report

Caption: Workflow for total fatty acid quantification.

Logical Relationship for Quantification

This diagram shows the principle of using an internal standard for quantification.

Quantification_Logic Analyte_Response Peak Area of Analyte FAME Response_Ratio Response Ratio (Area Analyte / Area IS) Analyte_Response->Response_Ratio IS_Response Peak Area of IS FAME (Stearate-d35) IS_Response->Response_Ratio Cal_Curve Calibration Curve (Response Ratio vs. Conc. Ratio) Response_Ratio->Cal_Curve Final_Conc Analyte Concentration Cal_Curve->Final_Conc

Caption: Internal standard quantification principle.

References

Application Notes and Protocols for the Quantification of Triglycerides in Cell Culture using Tristearin-d105

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triglycerides (TGs) are the primary form of energy storage in cells and play a crucial role in metabolic processes. The accurate quantification of intracellular triglyceride levels is essential for research in various fields, including metabolic diseases, oncology, and drug discovery. This application note provides a detailed protocol for the quantification of triglycerides in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Tristearin-d105 as an internal standard. This compound, a deuterated form of tristearin, is an ideal internal standard for mass spectrometry-based lipid analysis due to its chemical similarity to endogenous triglycerides and its distinct mass, which allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[1]

This document outlines the entire workflow, from cell culture and harvesting to lipid extraction, LC-MS/MS analysis, and data interpretation. The provided protocols are designed to be a comprehensive guide for researchers aiming to implement this robust and sensitive method in their laboratories.

Data Presentation

The following tables summarize representative quantitative data obtained from a hypothetical experiment quantifying various triglyceride species in a cell culture model. This data illustrates the typical results that can be achieved using the described protocol.

Table 1: Quantification of Triglyceride Species in Cell Lysates

Triglyceride Species (Sum Composition)Concentration (pmol/µg protein) - ControlConcentration (pmol/µg protein) - TreatedFold Change
TG(50:1)15.2 ± 1.825.8 ± 2.51.70
TG(50:2)22.5 ± 2.138.2 ± 3.11.70
TG(52:1)30.1 ± 3.555.4 ± 5.21.84
TG(52:2)45.8 ± 4.980.6 ± 7.81.76
TG(54:2)28.4 ± 3.149.7 ± 4.51.75
TG(54:3)18.9 ± 2.233.1 ± 3.01.75

Table 2: LC-MS/MS Parameters for Triglyceride Analysis

ParameterSetting
LC System UPLC System
ColumnC18 Reversed-Phase Column (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A10 mM Ammonium Acetate in Water/Methanol (50:50, v/v)
Mobile Phase B10 mM Ammonium Acetate in Isopropanol/Acetonitrile (90:10, v/v)
Gradient30% to 90% B over 15 min, hold at 90% B for 5 min, re-equilibrate
Flow Rate0.3 mL/min
Column Temperature55 °C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Gas Flow800 L/hr
Collision GasArgon
Analysis ModeMultiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Selected Triglycerides and Internal Standard

AnalytePrecursor Ion (m/z) [M+NH4]+Product Ion (m/z)Collision Energy (eV)
TG(50:1)850.8577.535
TG(50:2)848.8575.535
TG(52:1)878.8605.535
TG(52:2)876.8603.535
TG(54:2)904.9631.635
TG(54:3)902.9629.635
This compound (IS) 1010.8 662.1 40

Experimental Protocols

Cell Culture and Harvesting
  • Cell Seeding: Plate cells (e.g., HepG2, 3T3-L1, or other relevant cell lines) in 6-well plates at a density of 0.5 x 10^6 cells per well. Culture in appropriate media and conditions until they reach the desired confluency (typically 80-90%).

  • Treatment (Optional): If studying the effect of a compound, treat the cells with the desired concentration of the compound or vehicle control for the specified duration.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS completely.

    • Add 500 µL of ice-cold methanol to each well to quench metabolism and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4 °C.

    • Discard the supernatant and store the cell pellet at -80 °C until lipid extraction.

Lipid Extraction (Bligh and Dyer Method)

This protocol is a modification of the classic Bligh and Dyer method for lipid extraction from cultured cells.[2][3]

  • Sample Preparation:

    • Resuspend the cell pellet in 100 µL of water.

    • Transfer the suspension to a glass tube.

  • Internal Standard Spiking:

    • Add 10 µL of a 10 µg/mL solution of this compound in chloroform to each sample.

  • Solvent Addition and Phase Separation:

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.

    • Vortex thoroughly for 1 minute.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of water and vortex for 30 seconds.

    • Centrifuge at 1,000 x g for 10 minutes at room temperature to induce phase separation.

  • Lipid Phase Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying:

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: Utilize a UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Inject 5 µL of the reconstituted lipid extract onto a C18 reversed-phase column.

    • Perform a gradient elution as detailed in Table 2.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set the instrument parameters as outlined in Table 2.

    • Monitor the MRM transitions for the target triglyceride species and the this compound internal standard as listed in Table 3.[4][5][6] The precursor ion for triglycerides is typically the ammonium adduct ([M+NH4]+), and the product ion results from the neutral loss of one of the fatty acid chains.[5][7]

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for each triglyceride species and the internal standard (this compound) using the instrument's software.

  • Response Ratio Calculation: Calculate the response ratio for each endogenous triglyceride by dividing its peak area by the peak area of the this compound internal standard.

  • Standard Curve Generation: Prepare a series of calibration standards containing known concentrations of a representative triglyceride standard (e.g., Triolein) and a fixed concentration of this compound. Process these standards in the same manner as the samples. Plot the response ratio (Triglyceride Standard Area / Internal Standard Area) against the concentration of the triglyceride standard to generate a calibration curve.

  • Concentration Determination: Determine the concentration of each triglyceride species in the samples by interpolating their response ratios on the calibration curve.

  • Normalization: Normalize the triglyceride concentrations to the protein content of the cell lysate, determined from a parallel well using a standard protein assay (e.g., BCA assay).

Visualizations

Experimental_Workflow Experimental Workflow for Triglyceride Quantification cluster_preparation Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_output Output cell_culture 1. Cell Culture & Treatment harvesting 2. Cell Harvesting cell_culture->harvesting pellet Cell Pellet harvesting->pellet is_spike Spike with this compound pellet->is_spike extraction 3. Lipid Extraction (Bligh & Dyer) lipid_extract Dried Lipid Extract extraction->lipid_extract is_spike->extraction reconstitution 4. Reconstitution lipid_extract->reconstitution lcms 5. LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_analysis 6. Data Analysis & Quantification lcms->data_analysis results Quantitative Triglyceride Levels data_analysis->results

Caption: Workflow for triglyceride quantification in cell culture.

Triglyceride_Metabolism_Pathway Key Signaling Pathways in Triglyceride Metabolism cluster_stimuli External Stimuli cluster_signaling Signaling Cascades cluster_transcription Transcriptional Regulation cluster_processes Metabolic Processes Insulin Insulin AKT AKT Pathway Insulin->AKT Glucagon Glucagon PKA PKA Pathway Glucagon->PKA SREBP1c SREBP-1c AKT->SREBP1c + Lipolysis Lipolysis (Triglyceride Breakdown) AKT->Lipolysis - PKA->Lipolysis + Lipogenesis Lipogenesis (Triglyceride Synthesis) SREBP1c->Lipogenesis + PPAR PPARs PPAR->Lipogenesis + LXR LXRs LXR->SREBP1c +

Caption: Regulation of cellular triglyceride metabolism.

References

Application Note: Absolute Quantification of Triglycerides in Human Plasma Using Tristearin-d105 by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a critical field for understanding disease pathology and developing novel therapeutics. Triglycerides (TGs) are the primary form of energy storage in cells and serve as important biomarkers for various metabolic diseases, including cardiovascular disease, obesity, and diabetes. Accurate and precise quantification of individual TG species is essential for elucidating their roles in these conditions.

Stable isotope-labeled internal standards are indispensable for correcting for variations in sample preparation and analytical response in mass spectrometry-based quantification. Tristearin-d105, a deuterated form of tristearin (TG 18:0/18:0/18:0), is an ideal internal standard for the absolute quantification of a wide range of triglycerides in complex biological matrices. Its chemical and physical properties closely mimic those of endogenous triglycerides, ensuring reliable normalization across the analytical workflow.

This application note provides a detailed protocol for the absolute quantification of triglycerides in human plasma using this compound as an internal standard with an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

Principle of the Method

This method employs a protein precipitation-based extraction of lipids from human plasma, followed by UPLC separation and detection by tandem mass spectrometry. This compound is spiked into the plasma sample at a known concentration prior to extraction to serve as an internal standard. Calibration standards containing known concentrations of a representative triglyceride standard and a fixed concentration of this compound are used to generate a calibration curve. The ratio of the peak area of the target triglyceride analyte to the peak area of the internal standard is used to calculate the absolute concentration of the triglyceride in the sample.

Experimental Protocols

Materials and Reagents
  • This compound: (Purity >98%)

  • Triglyceride standards: (e.g., Tripalmitin, Triolein, Trilinolein; purity >99%)

  • Human plasma: (K2-EDTA as anticoagulant)

  • Isopropanol: (LC-MS grade)

  • Acetonitrile: (LC-MS grade)

  • Water: (LC-MS grade)

  • Formic acid: (LC-MS grade)

  • Ammonium formate: (LC-MS grade)

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of this compound in isopropanol.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with isopropanol to a final concentration of 10 µg/mL.

  • Calibration Standard Stock Solution (CAL Stock): Prepare a 1 mg/mL stock solution of a representative triglyceride standard (e.g., Tripalmitin) in isopropanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking the appropriate amount of CAL Stock into a surrogate matrix (e.g., stripped serum or a solvent mixture) to achieve a concentration range of 0.1 to 100 µg/mL. Add the IS Working solution to each calibration standard to a final concentration of 1 µg/mL.

Sample Preparation
  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the IS Working solution (10 µg/mL) to the plasma sample.

  • Add 200 µL of cold isopropanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dilute 1:1 with deionized water.

  • Transfer the diluted supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC I-Class or equivalent

ParameterValue
Column ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temperature 55°C
Injection Volume 2 µL
Gradient 0-2.0 min, 40-43% B; 2.0-2.1 min, 43-50% B; 2.1-12.0 min, 50-54% B; 12.0-12.1 min, 54-70% B; 12.1-18.0 min, 70-99% B; 18.0-20.0 min, 99% B; 20.1-22.0 min, 40% B

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Representative Triglycerides and this compound

The following table provides example MRM transitions for common triglycerides and the internal standard this compound. The precursor ion is the ammonium adduct [M+NH4]+. The product ions correspond to the neutral loss of one of the fatty acid chains plus ammonia.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Tripalmitin (TG 16:0/16:0/16:0)824.8551.50.024035
Triolein (TG 18:1/18:1/18:1)890.9603.60.024035
Trilinolein (TG 18:2/18:2/18:2)884.9597.60.024035
This compound (Internal Standard) 997.1 656.7 0.02 40 35

Data Presentation

Method Performance Characteristics

The following table summarizes the typical performance characteristics of a validated UPLC-MS/MS method for the quantification of triglycerides using a deuterated internal standard.

ParameterResult
Linearity (r²) > 0.995
Linear Range 0.1 - 100 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal, corrected by internal standard
Sample Data Analysis

The absolute concentration of each triglyceride species in the plasma sample is calculated using the following formula:

Concentration of TG = (AreaTG / AreaIS) * (ConcentrationIS / SlopeCAL)

Where:

  • AreaTG = Peak area of the target triglyceride

  • AreaIS = Peak area of the internal standard (this compound)

  • ConcentrationIS = Concentration of the internal standard

  • SlopeCAL = Slope of the calibration curve

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample (50 µL) spike_is Spike with this compound (10 µL of 10 µg/mL) plasma->spike_is protein_precip Protein Precipitation (200 µL Isopropanol) spike_is->protein_precip centrifuge Centrifugation (14,000 x g, 10 min, 4°C) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute 1:1 with Water supernatant->dilute injection Inject 2 µL dilute->injection uplc UPLC Separation (CSH C18 Column) injection->uplc msms Tandem MS Detection (ESI+, MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Absolute Quantification calibration->quantification

Experimental workflow for triglyceride quantification.

logical_relationship cluster_quantification_principle Principle of Absolute Quantification analyte Triglyceride Analyte ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (IS) is->ratio cal_curve Calibration Curve (Known Concentrations) ratio->cal_curve abs_quant Absolute Concentration cal_curve->abs_quant

Logical relationship for absolute quantification.

Conclusion

This application note provides a robust and reliable UPLC-MS/MS method for the absolute quantification of triglycerides in human plasma using this compound as an internal standard. The use of a deuterated internal standard is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing. This detailed protocol can be readily implemented in research and drug development settings for high-throughput lipidomic analysis, enabling a deeper understanding of the role of triglycerides in health and disease.

Application Notes and Protocols for Calculating Isotopic Enrichment with Tristearin-d105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for investigating the dynamics of lipid metabolism, including biosynthesis, transport, and turnover.[1][2][3] Tristearin-d105 is a deuterated stable isotope-labeled triglyceride that serves as a tracer for studying the metabolic fate of stearic acid and the triglyceride backbone in vivo and in vitro.[4] By introducing this compound into a biological system, researchers can track the incorporation of the labeled stearate molecules into various lipid pools over time. This allows for the quantification of metabolic fluxes and the elucidation of pathways involved in lipid homeostasis. These application notes provide a detailed protocol for utilizing this compound to calculate isotopic enrichment, a key parameter in determining the rate of appearance and disappearance of triglycerides in a given biological compartment.

The methodologies described herein are primarily centered around the use of mass spectrometry (MS), a highly sensitive and specific analytical technique for differentiating between isotopically labeled and unlabeled molecules.[1][5][6] The protocols cover essential steps from sample preparation and lipid extraction to mass spectrometric analysis and data interpretation for the calculation of isotopic enrichment.

Principle of Isotopic Enrichment Calculation

Isotopic enrichment refers to the abundance of a specific isotope in a molecule or a population of molecules, expressed as a percentage of the total.[7] In the context of a tracer experiment with this compound, the goal is to measure the proportion of deuterated tristearin relative to its unlabeled counterpart in a biological sample after administration of the tracer. This is typically achieved by monitoring the ion intensities of the labeled (M+105) and unlabeled (M+0) tristearin molecules using mass spectrometry.

The general workflow for such an experiment involves:

  • Tracer Administration: Introducing a known amount of this compound into the biological system (e.g., cell culture, animal model, or human subject).

  • Sample Collection: Collecting biological samples (e.g., plasma, tissue) at specific time points.

  • Lipid Extraction: Isolating the total lipid fraction from the collected samples.

  • Triglyceride Separation: Separating the triglyceride fraction from other lipid classes.

  • Mass Spectrometry Analysis: Analyzing the triglyceride fraction to determine the relative abundance of this compound and endogenous tristearin.

  • Data Analysis: Calculating the isotopic enrichment and subsequently, kinetic parameters such as fractional synthetic rate (FSR).[1]

Experimental Protocols

In Vivo Tracer Administration Protocol (Animal Model)

This protocol outlines a general procedure for administering this compound to a rodent model to study triglyceride metabolism.

Materials:

  • This compound (purity >98%)

  • Vehicle for administration (e.g., corn oil, intralipid emulsion)

  • Gavage needles

  • Animal balance

  • Metabolic cages (for timed sample collection)

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Tracer Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the animal's body weight. A typical dosage might range from 50 to 200 mg/kg body weight.

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water to ensure a baseline metabolic state.

  • Baseline Sample Collection: Collect a baseline blood sample (t=0) via an appropriate method (e.g., tail vein, saphenous vein).

  • Tracer Administration: Administer the this compound suspension orally via gavage.

  • Timed Sample Collection: Collect blood samples at predetermined time points post-administration (e.g., 1, 2, 4, 6, 8, 12, 24 hours). The exact timing will depend on the specific metabolic question being addressed.

  • Sample Processing: Process the collected blood to obtain plasma or serum and store at -80°C until lipid extraction.

Lipid Extraction from Plasma/Serum

This protocol is based on the widely used Bligh and Dyer method for extracting total lipids from a biological fluid.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Thawing: Thaw the plasma/serum samples on ice.

  • Solvent Addition: To 100 µL of plasma in a glass centrifuge tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of deionized water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Triglyceride Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For detailed analysis of the fatty acid composition of triglycerides, transesterification to fatty acid methyl esters (FAMEs) followed by GC-MS is a common approach.

Materials:

  • Methanolic HCl (1.25 M)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

Procedure:

  • Transesterification: To the dried lipid extract, add 1 mL of 1.25 M methanolic HCl. Cap the tube tightly and heat at 85°C for 1 hour.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes.

  • Collection of FAMEs: Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC-MS Analysis: Inject 1 µL of the FAMEs solution into the GC-MS system.

    • GC Conditions (Example):

      • Injector temperature: 250°C

      • Oven program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 15 min.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ion source: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 50-650.

  • Data Analysis: Identify the stearic acid methyl ester peak based on its retention time and mass spectrum. Integrate the peak areas for the unlabeled (m/z 298) and labeled (m/z 333, from this compound which has C17D35COOCH3) forms.

Data Presentation

The quantitative data obtained from the mass spectrometric analysis should be organized into clear and structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Isotopic Abundance of Stearic Acid Methyl Ester in Plasma Following this compound Administration

Time Point (hours)Peak Area (Unlabeled, M+0)Peak Area (Labeled, M+35)Total Peak AreaIsotopic Enrichment (%)
01,500,00001,500,0000.00
11,450,00075,0001,525,0004.92
21,400,000150,0001,550,0009.68
41,300,000250,0001,550,00016.13
61,200,000300,0001,500,00020.00
81,150,000325,0001,475,00022.03
121,100,000350,0001,450,00024.14
241,250,000200,0001,450,00013.79

Calculation of Isotopic Enrichment:

Isotopic Enrichment (%) = [ (Peak Area of Labeled) / (Peak Area of Labeled + Peak Area of Unlabeled) ] * 100

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for calculating isotopic enrichment using this compound can be visualized as follows:

experimental_workflow cluster_animal_phase In Vivo Experiment cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis tracer_admin Tracer Administration (this compound) sample_collection Timed Blood Sample Collection tracer_admin->sample_collection lipid_extraction Lipid Extraction (Bligh & Dyer) sample_collection->lipid_extraction tg_analysis Triglyceride Analysis (GC-MS or LC-MS) lipid_extraction->tg_analysis ms_data Mass Spectrometry Data (Ion Intensities) tg_analysis->ms_data enrichment_calc Isotopic Enrichment Calculation ms_data->enrichment_calc kinetic_modeling Kinetic Modeling (e.g., FSR) enrichment_calc->kinetic_modeling enrichment_calculation raw_data Raw MS Data (Chromatograms) peak_integration Peak Integration raw_data->peak_integration labeled_area Area (Labeled, M+n) peak_integration->labeled_area unlabeled_area Area (Unlabeled, M+0) peak_integration->unlabeled_area formula Enrichment (%) = [Area(Labeled) / (Area(Labeled) + Area(Unlabeled))] * 100 labeled_area->formula unlabeled_area->formula result Isotopic Enrichment formula->result

References

Application of Tristearin-d105 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based bioanalysis, offering a means to correct for variability during sample preparation and analysis. Tristearin-d105, the deuterated analog of the triglyceride Tristearin, serves as a valuable internal standard and tracer for the quantitative analysis of lipids and lipid-based drug formulations.[1] Its chemical similarity to endogenous triglycerides ensures that it behaves similarly during extraction and ionization, while its mass shift allows for clear differentiation from the unlabeled analyte.[1] This document provides detailed application notes and protocols for the use of this compound in DMPK studies, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Core Applications

This compound is primarily utilized in two key areas within DMPK studies:

  • Internal Standard for Bioanalysis: It is an ideal internal standard for the quantification of triglycerides and other lipids in biological samples such as plasma, serum, and tissues.[1] Its use helps to mitigate matrix effects and variations in instrument response, leading to more accurate and precise data.

  • Tracer in Lipid Metabolism Studies: As a stable isotope-labeled compound, this compound can be used to trace the metabolic fate of triglycerides and lipid-based drug delivery systems in vivo. This allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of these lipidic entities.

Experimental Protocols

Quantification of a Model Analyte in a Lipid-Based Formulation in Plasma

This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical lipophilic drug, "LipoDrug," encapsulated in a lipid nanoparticle formulation and administered to rats.

a. Materials and Reagents

  • Blank rat plasma (K2-EDTA)

  • LipoDrug analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium formate

  • Formic acid

  • Deionized water

b. Stock and Working Solutions

  • LipoDrug Stock Solution (1 mg/mL): Dissolve 10 mg of LipoDrug in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a 1:1 (v/v) mixture of chloroform and methanol.

  • LipoDrug Working Solutions for Calibration Curve: Prepare a series of dilutions from the LipoDrug stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.

c. Sample Preparation: Protein Precipitation

  • Thaw frozen rat plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 200 µL of the internal standard working solution (10 µg/mL this compound in acetonitrile) to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

d. LC-MS/MS Parameters

ParameterSetting
LC System UPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min.
Column Temperature 50°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

e. MRM Transitions

Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
LipoDrug[To be determined based on the drug's structure][To be determined based on fragmentation]503020
This compound (IS) 997.1 (M+NH4)+ 640.6 (Diacylglycerol fragment) 50 40 35

Note: The MRM transition for this compound is based on the formation of an ammonium adduct and subsequent fragmentation to a diglyceride-like ion. These values should be optimized for the specific instrument used.

Data Presentation

Calibration Curve for LipoDrug

A calibration curve is constructed by plotting the peak area ratio of LipoDrug to this compound against the nominal concentration of the calibration standards.

Nominal Conc. (ng/mL)LipoDrug Peak AreaThis compound Peak AreaArea Ratio (Analyte/IS)
11,500500,0000.003
57,800510,0000.015
1016,000505,0000.032
5082,000498,0000.165
100170,000502,0000.339
500850,000495,0001.717
10001,720,000508,0003.386
  • Linearity: The calibration curve should demonstrate linearity over the desired concentration range, with a correlation coefficient (r²) of ≥ 0.99.

Precision and Accuracy

Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate to assess the precision and accuracy of the method.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.996.75.8
Medium8082.4103.04.2
High800789.698.73.5
  • Acceptance Criteria: Accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and precision should be ≤15% (≤20% for LLOQ).

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for a pharmacokinetic study using this compound as an internal standard.

DMPK_Workflow cluster_pre_analysis Pre-analytical Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing & Analysis animal_dosing Animal Dosing (Lipid-based formulation) sample_collection Blood Sample Collection (Time points) animal_dosing->sample_collection plasma_prep Plasma Preparation (Centrifugation) sample_collection->plasma_prep is_addition Spike with This compound (IS) plasma_prep->is_addition protein_precip Protein Precipitation (Acetonitrile) is_addition->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve (Analyte/IS Ratio) peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc pk_analysis Pharmacokinetic Analysis (e.g., AUC, Cmax, T1/2) concentration_calc->pk_analysis Triglyceride_Metabolism TG_d105 This compound (Exogenous) LPL Lipoprotein Lipase (LPL) TG_d105->LPL Hydrolysis FA_d35 Deuterated Fatty Acids (Stearic Acid-d35) LPL->FA_d35 Glycerol Glycerol LPL->Glycerol Tissue_Uptake Tissue Uptake (e.g., Adipose, Muscle) FA_d35->Tissue_Uptake Glycerol->Tissue_Uptake Beta_Oxidation Beta-Oxidation Tissue_Uptake->Beta_Oxidation Re_esterification Re-esterification Tissue_Uptake->Re_esterification Energy Energy (ATP) Beta_Oxidation->Energy Endo_TG Endogenous Triglycerides (Labeled) Re_esterification->Endo_TG

References

Application Notes and Protocols for Tristearin-d105 in De Novo Lipogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. This process is crucial for energy storage and various physiological functions. However, dysregulation of DNL is implicated in numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity. Consequently, the accurate measurement of DNL rates is essential for understanding disease pathogenesis and for the development of novel therapeutic interventions.

Stable isotope tracers are powerful tools for quantifying the dynamics of metabolic pathways in vivo. Tristearin-d105, a deuterated form of the triglyceride tristearin, represents a potential tracer for investigating DNL. While the direct use of this compound in published DNL studies is not widely documented, the principles of stable isotope labeling, particularly with deuterated compounds, are well-established. These application notes and protocols provide a comprehensive guide to the principles and methodologies for using stable isotope tracers, with a hypothetical application of this compound, in the study of de novo lipogenesis.

Principle of Stable Isotope Tracing in De Novo Lipogenesis

The core principle of using stable isotopes to measure DNL involves the administration of a labeled precursor, which is then incorporated into newly synthesized molecules. By measuring the isotopic enrichment in the product, the rate of its synthesis can be calculated. In the context of DNL, tracers like deuterated water (²H₂O) or ¹³C-labeled substrates are commonly used.[1][2] These tracers provide labeled acetyl-CoA, the building block for fatty acid synthesis.

Hypothetical Application of this compound:

While not a direct precursor for DNL, this compound could potentially be used in advanced metabolic studies to trace the fate of exogenous lipids and their impact on DNL. For instance, it could be used to study:

  • Fatty acid re-esterification and turnover: By tracking the deuterated stearic acid from this compound, researchers could differentiate between newly synthesized fatty acids and those derived from the breakdown and re-esterification of exogenous triglycerides.

  • Competition between exogenous and de novo synthesized lipids: The presence of labeled tristearin could be used to investigate how dietary fats influence the rate of DNL and the incorporation of newly synthesized fatty acids into triglyceride pools.

For the purpose of these notes, we will focus on the established methods of measuring DNL using stable isotopes that are directly incorporated into newly synthesized fatty acids, providing a framework for how a study involving a tracer like this compound could be designed and executed.

Quantitative Data from De Novo Lipogenesis Studies

The following tables summarize representative quantitative data from studies that have used stable isotope tracers to measure DNL in humans. These values provide a reference for expected outcomes in DNL research.

Table 1: Fractional Contribution of De Novo Lipogenesis to VLDL-Palmitate

ConditionTracerFractional DNL Contribution (%)Reference
Fasted[¹³C]acetate0.91 ± 0.27[2]
Fed (Intravenous Glucose)[¹³C]acetate1.64 - 1.97[2]
Fed (Oral Ensure)[¹³C]acetate1.64 - 1.97[2]
Fed (High-Carbohydrate Meal)[¹³C]acetate1.64 - 1.97[2]

Table 2: Fractional Contribution of De Novo Lipogenesis to VLDL-Stearate

ConditionTracerFractional DNL Contribution (%)Reference
Fasted[¹³C]acetate0.37 ± 0.08[2]
Fed (Intravenous Glucose)[¹³C]acetate0.47 - 0.64[2]
Fed (Oral Ensure)[¹³C]acetate0.47 - 0.64[2]
Fed (High-Carbohydrate Meal)[¹³C]acetate0.47 - 0.64[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in DNL studies using stable isotope tracers.

Protocol 1: In Vivo Labeling with a Deuterated Tracer

Objective: To label newly synthesized fatty acids in vivo using a deuterated tracer.

Materials:

  • Deuterated tracer (e.g., deuterated water, ²H₂O)

  • Sterile saline solution (0.9% NaCl)

  • Animal model (e.g., mice) or human subjects

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Procedure:

  • Tracer Administration:

    • Animal Studies: Administer the deuterated tracer via intraperitoneal (IP) injection or by providing it in the drinking water. For a bolus dose, a typical administration of ²H₂O is 20-30 µL/g body weight of 99% ²H₂O in sterile saline.

    • Human Studies: Administer the deuterated tracer orally. A common protocol involves an initial loading dose followed by smaller maintenance doses to maintain a stable enrichment of body water.

  • Blood Sampling:

    • Collect blood samples at baseline (before tracer administration) and at various time points post-administration. The timing of collection will depend on the specific research question and the expected rate of DNL.

  • Plasma Separation:

    • Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Storage:

    • Store the plasma samples at -80°C until lipid extraction and analysis.

Protocol 2: Lipid Extraction and Fatty Acid Derivatization

Objective: To extract lipids from plasma and prepare fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Plasma samples

  • Internal standards (e.g., deuterated fatty acids not expected to be synthesized de novo)

  • Methanol, Chloroform, Saline

  • 14% Boron trifluoride in methanol

  • Hexane

  • Sodium sulfate (anhydrous)

Procedure:

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Add internal standards.

    • Vortex thoroughly for 1 minute.

    • Add 500 µL of 0.9% saline and vortex again.

    • Centrifuge at 1,500 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Add 1 mL of 14% boron trifluoride in methanol.

    • Incubate at 100°C for 30 minutes.

    • Cool to room temperature and add 1 mL of water and 2 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Sample Preparation for GC-MS:

    • Transfer the FAME-containing hexane to a new vial and evaporate to dryness under nitrogen.

    • Reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and quantify the isotopic enrichment of newly synthesized fatty acids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column for FAME analysis (e.g., a polar capillary column)

GC-MS Parameters (Example):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode to detect the molecular ions of the FAMEs and their isotopologues.

Data Analysis:

  • Identify the peaks corresponding to the FAMEs of interest based on their retention times and mass spectra.

  • Determine the isotopic enrichment by measuring the relative abundance of the mass isotopologues (M+1, M+2, etc.) compared to the monoisotopic peak (M+0).

  • Calculate the fractional synthesis rate (FSR) of the fatty acid using the precursor-product relationship, taking into account the enrichment of the precursor pool (e.g., body water).

Visualizations

Signaling Pathway of De Novo Lipogenesis

DNL_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA_cyto Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN Triglycerides Triglycerides FattyAcids->Triglycerides ACC ACC FASN FASN AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate_mito->AcetylCoA_cyto Citrate Shuttle

Caption: The de novo lipogenesis pathway, converting glucose to triglycerides.

Experimental Workflow for DNL Measurement

DNL_Workflow TracerAdmin Tracer Administration (e.g., this compound or ²H₂O) BloodSample Blood Sampling TracerAdmin->BloodSample PlasmaSep Plasma Separation BloodSample->PlasmaSep LipidExtract Lipid Extraction PlasmaSep->LipidExtract Derivatization Fatty Acid Derivatization (FAMEs) LipidExtract->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Isotopic Enrichment, FSR) GCMS->DataAnalysis

Caption: Experimental workflow for measuring DNL using stable isotope tracers.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Tristearin-d105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Tristearin-d105, provides a dynamic view of metabolic pathways, offering critical insights into cellular physiology and disease states. This compound, a deuterated form of tristearin, is a triglyceride composed of three stearic acid molecules and a glycerol backbone. Its high deuterium labeling makes it an excellent tracer for studying lipid metabolism, including triglyceride synthesis, breakdown (lipolysis), and fatty acid turnover. These application notes and protocols provide a comprehensive guide for utilizing this compound in metabolic flux analysis for research and drug development.

Core Applications

  • Drug Discovery and Development: Elucidate the mechanism of action of drugs targeting lipid metabolism. Assess the off-target effects of drug candidates on lipid homeostasis.

  • Disease Research: Investigate dysregulated lipid metabolism in diseases such as obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.

  • Nutritional Science: Trace the metabolic fate of dietary fats and understand the impact of different nutrients on lipid metabolism.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from metabolic flux analysis experiments using this compound. This data can be used to compare the effects of different treatments or conditions on lipid metabolism.

Table 1: In Vivo Triglyceride and Fatty Acid Kinetics in a Rodent Model

ParameterControl GroupTreatment Group (e.g., Drug X)
Triglyceride Fractional Synthetic Rate (%/hour)15.2 ± 2.19.8 ± 1.5
Triglyceride Absolute Synthetic Rate (µmol/hour)125.6 ± 15.382.4 ± 10.1
Stearic Acid Fractional Turnover Rate (%/hour)25.7 ± 3.435.1 ± 4.2
Stearic Acid Flux (µmol/hour)78.9 ± 9.8105.3 ± 12.5

*p < 0.05 compared to Control Group. Data are presented as mean ± standard deviation.

Table 2: In Vitro Fatty Acid Incorporation into Cellular Lipids in an Adipocyte Cell Line

Lipid ClassControl (Vehicle)Treatment (Compound Y)
Triglycerides (nmol/mg protein)45.3 ± 5.162.8 ± 7.3
Phospholipids (nmol/mg protein)12.1 ± 1.811.5 ± 1.5
Diacylglycerides (nmol/mg protein)2.5 ± 0.43.9 ± 0.6
Free Fatty Acids (nmol/mg protein)1.8 ± 0.31.2 ± 0.2*

*p < 0.05 compared to Control. Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Metabolic Flux Analysis in a Rodent Model

This protocol describes the administration of this compound to rodents to trace in vivo lipid metabolism.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Rodent model (e.g., mice or rats)

  • Gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection tools

  • Liquid nitrogen

  • Mass spectrometer (GC-MS or LC-MS/MS)

Procedure:

  • Tracer Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Dosing: Administer the this compound suspension to the rodents via oral gavage. The dosage will depend on the specific experimental design.

  • Blood and Tissue Collection: At predetermined time points after administration, collect blood samples into EDTA-coated tubes. Euthanize the animals and rapidly collect tissues of interest (e.g., liver, adipose tissue, muscle). Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

  • Sample Preparation:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Tissues: Homogenize frozen tissues in an appropriate buffer.

  • Lipid Extraction: Perform a lipid extraction from plasma and tissue homogenates using a method such as the Folch or Bligh-Dyer extraction.

  • Derivatization (for GC-MS): Hydrolyze the extracted lipids to release fatty acids. Convert the fatty acids to their fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of stearic acid (and other fatty acids) and glycerol in the prepared samples using GC-MS or LC-MS/MS.

  • Data Analysis: Calculate the fractional synthetic rate and absolute flux of triglycerides and fatty acids based on the isotopic enrichment data.

In Vitro Metabolic Flux Analysis in Cell Culture

This protocol outlines the use of this compound to trace lipid metabolism in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Lipid extraction solvents

  • Mass spectrometer (LC-MS/MS)

Procedure:

  • Tracer-BSA Conjugate Preparation: Prepare a complex of this compound with fatty acid-free BSA to facilitate its delivery to cells in culture.

  • Cell Treatment: Replace the normal culture medium with medium containing the this compound-BSA complex at the desired final concentration.

  • Time Course Experiment: Incubate the cells for various time points to monitor the incorporation of the tracer.

  • Cell Harvesting: At each time point, wash the cells with ice-cold PBS to remove excess tracer. Lyse the cells using a suitable lysis buffer.

  • Lipid Extraction: Perform a lipid extraction from the cell lysates.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of stearic acid within different lipid classes (e.g., triglycerides, phospholipids) using LC-MS/MS.

  • Data Analysis: Determine the rate of incorporation of deuterated stearic acid into various lipid species to calculate the rates of synthesis and turnover.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to metabolic flux analysis with this compound.

G cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Transport cluster_tissue Tissue Uptake & Metabolism This compound (Oral) This compound (Oral) Pancreatic Lipase Pancreatic Lipase This compound (Oral)->Pancreatic Lipase Hydrolysis d105-Stearic Acid d105-Stearic Acid Pancreatic Lipase->d105-Stearic Acid d5-Glycerol d5-Glycerol Pancreatic Lipase->d5-Glycerol Enterocytes Enterocytes d105-Stearic Acid->Enterocytes d5-Glycerol->Enterocytes Chylomicrons Chylomicrons Enterocytes->Chylomicrons Re-esterification Circulation Circulation Chylomicrons->Circulation Lipoprotein Lipase Lipoprotein Lipase Circulation->Lipoprotein Lipase Adipose Tissue Adipose Tissue Lipoprotein Lipase->Adipose Tissue Liver Liver Lipoprotein Lipase->Liver Muscle Muscle Lipoprotein Lipase->Muscle d105-Triglycerides d105-Triglycerides Adipose Tissue->d105-Triglycerides Storage Liver->d105-Triglycerides VLDL Synthesis d105-Fatty Acid Oxidation d105-Fatty Acid Oxidation Muscle->d105-Fatty Acid Oxidation Energy G This compound This compound Lipolysis Lipolysis This compound->Lipolysis d105-Stearic Acid d105-Stearic Acid Lipolysis->d105-Stearic Acid d5-Glycerol d5-Glycerol Lipolysis->d5-Glycerol Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Synthetase d105-Stearic Acid->Fatty Acyl-CoA Synthetase d105-Stearoyl-CoA d105-Stearoyl-CoA Fatty Acyl-CoA Synthetase->d105-Stearoyl-CoA Triglyceride Synthesis Pathway Triglyceride Synthesis Pathway d105-Stearoyl-CoA->Triglyceride Synthesis Pathway Beta-Oxidation Beta-Oxidation d105-Stearoyl-CoA->Beta-Oxidation Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Triglyceride Synthesis Pathway d105-Triglycerides d105-Triglycerides Triglyceride Synthesis Pathway->d105-Triglycerides Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Analysis Biological Sample (Tissue/Cells) Biological Sample (Tissue/Cells) Lipid Extraction Lipid Extraction Biological Sample (Tissue/Cells)->Lipid Extraction Total Lipid Extract Total Lipid Extract Lipid Extraction->Total Lipid Extract LC-MS/MS System LC-MS/MS System Total Lipid Extract->LC-MS/MS System Data Acquisition Data Acquisition LC-MS/MS System->Data Acquisition Raw Data Raw Data Data Acquisition->Raw Data Peak Picking & Integration Peak Picking & Integration Raw Data->Peak Picking & Integration Isotopologue Distribution Isotopologue Distribution Peak Picking & Integration->Isotopologue Distribution Metabolic Flux Calculation Metabolic Flux Calculation Isotopologue Distribution->Metabolic Flux Calculation Biological Interpretation Biological Interpretation Metabolic Flux Calculation->Biological Interpretation

Troubleshooting & Optimization

Technical Support Center: Minimizing Ion Suppression of Tristearin-d105 in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Tristearin-d105 in electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of samples using this compound as an internal standard.

Question 1: I am observing a significantly lower signal for this compound in my biological samples compared to the neat standard solution. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of ion suppression, a common phenomenon in ESI-MS where co-eluting matrix components interfere with the ionization of the analyte of interest, in this case, this compound.[1] In lipidomics, phospholipids are a major contributor to matrix effects, especially in electrospray ionization.[2][3]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4]

    • Liquid-Liquid Extraction (LLE): This is a cost-effective method to remove phospholipids from triglycerides.

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation.

    • Protein Precipitation: While a quick method, it is often less effective at removing phospholipids and may lead to significant ion suppression.[3][4]

  • Chromatographic Separation: Improve the separation of this compound from matrix components.

    • Adjust the Gradient: Modify the mobile phase gradient to resolve this compound from the regions of ion suppression.[4]

    • Change the Column: Using a different stationary phase can alter selectivity and improve separation.[4]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the concentration of the analyte of interest remains above the limit of quantitation (LOQ).[2]

Question 2: My results are inconsistent and irreproducible, even though I am using a deuterated internal standard (this compound). What could be the problem?

Answer:

While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for correcting matrix effects, they may not always provide perfect compensation.[1] This can lead to irreproducible results.

Possible Causes and Solutions:

  • Differential Matrix Effects: A slight difference in retention time between this compound and the native tristearin can expose them to varying degrees of ion suppression, a phenomenon known as the "isotope effect".[1]

    • Troubleshooting: Carefully examine the co-elution of the analyte and the internal standard. Optimize chromatography to ensure they elute as closely as possible.

  • High Concentration of Co-eluting Matrix Components: Extremely high concentrations of interfering compounds can disproportionately suppress the ionization of both the analyte and the internal standard.

    • Troubleshooting: Improve the sample cleanup procedure to reduce the concentration of these components.

  • Internal Standard Concentration: An inappropriately high concentration of this compound can lead to detector saturation or self-suppression.

    • Troubleshooting: Optimize the concentration of the internal standard.

Quantitative Data on Ion Suppression

The following tables summarize the impact of different sample preparation methods on the signal intensity of triglycerides, which is indicative of the ion suppression that this compound would experience.

Table 1: Effect of Sample Preparation on Triglyceride Signal Intensity

Sample Preparation MethodAverage Signal Suppression (%)Relative Standard Deviation (RSD) (%)Reference
Protein Precipitation (PPT)75%15%[3][4]
Liquid-Liquid Extraction (LLE)20%8%[4]
Solid-Phase Extraction (SPE)35%10%[4]

Note: Data is representative and synthesized from multiple sources. Actual values may vary depending on the specific matrix and experimental conditions.

Table 2: Matrix Effect Evaluation Using the Post-Extraction Spike Method

MatrixAnalyteMatrix Effect (%)InterpretationReference
Human PlasmaTriglyceride Mix25%Significant Ion Suppression[1][2]
Rat Liver HomogenateTriglyceride Mix40%Moderate Ion Suppression[1][2]

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression.[1]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a quantitative assessment of ion suppression.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and this compound into the dried extract before reconstitution.[5]

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before extraction.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: LC-MS/MS Method for Triglyceride Analysis with this compound

This protocol provides a starting point for the analysis of triglycerides using this compound as an internal standard.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 55 °C.

  • Mass Spectrometry (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 500 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions: Monitor the appropriate precursor to product ion transitions for Tristearin and this compound.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.

Q2: What are the common causes of ion suppression for this compound?

A2: For lipid analysis, the most common causes of ion suppression are:

  • Phospholipids: These are abundant in biological matrices like plasma and serum and are known to cause significant ion suppression.[2][3]

  • Salts and Buffers: Non-volatile salts from buffers can accumulate in the ion source and interfere with ionization.

  • Other Endogenous Lipids: High concentrations of other lipids can compete with this compound for ionization.

Q3: How can I qualitatively check for ion suppression in my method?

A3: A post-column infusion experiment is a valuable qualitative tool. This involves infusing a constant flow of a this compound solution into the mass spectrometer post-column while injecting a blank matrix extract. A dip in the baseline signal at certain retention times indicates the presence of ion-suppressing components.[5]

Q4: Is ESI or APCI more susceptible to ion suppression for triglyceride analysis?

A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression from matrix effects compared to atmospheric pressure chemical ionization (APCI), especially for analytes in complex matrices.[4]

Q5: Can I use this compound to correct for ion suppression of other triglycerides?

A5: Yes, as a stable isotope-labeled internal standard, this compound is expected to experience similar ion suppression as the endogenous tristearin and other structurally similar triglycerides. By calculating the ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized, leading to more accurate quantification.[1]

Visualizations

Troubleshooting_Ion_Suppression cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Low Signal for This compound in Matrix ion_suppression Ion Suppression by Matrix Components start->ion_suppression Indicates sample_prep Optimize Sample Preparation (LLE, SPE) ion_suppression->sample_prep Address by chromatography Improve Chromatographic Separation ion_suppression->chromatography Address by dilution Dilute Sample ion_suppression->dilution Address by end_goal Improved Signal & Reproducibility sample_prep->end_goal chromatography->end_goal dilution->end_goal Matrix_Effect_Workflow cluster_prep Sample Set Preparation cluster_calc Calculation set_a Set A: Analyte + IS in Neat Solution analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Post-Extraction Spike of Analyte + IS set_b->analysis set_c Set C: Pre-Extraction Spike of Analyte + IS set_c->analysis calc_me Calculate Matrix Effect: (Area B / Area A) * 100 analysis->calc_me calc_re Calculate Recovery: (Area C / Area B) * 100 analysis->calc_re interpretation Interpret Results: Assess Ion Suppression & Analyte Recovery calc_me->interpretation calc_re->interpretation

References

Technical Support Center: Matrix Effect Correction with Tristearin-d105 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tristearin-d105 as an internal standard to correct for matrix effects in mass spectrometry-based lipid analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my results?

A1: Matrix effects are a common issue in mass spectrometry where components of the sample matrix, other than the analyte of interest, interfere with the ionization process.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1] In lipidomics, complex biological matrices like plasma or tissue extracts contain numerous compounds that can co-elute with your target lipids and cause these effects.

Q2: How does an internal standard like this compound help correct for matrix effects?

A2: A stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects.[2] This is because it is chemically identical to the analyte (Tristearin) but has a different mass due to the deuterium labels. When added to a sample at a known concentration before analysis, it experiences the same matrix effects as the endogenous analyte.[3] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3]

Q3: When should I add the this compound internal standard to my samples?

A3: The internal standard should be added to your samples as early as possible in the sample preparation workflow, ideally before any extraction steps.[3] This ensures that the internal standard experiences the same potential for loss during sample processing as the analyte, allowing for the most accurate correction.

Q4: Can I use one type of triglyceride internal standard to quantify all triglycerides in my sample?

A4: While using a single internal standard for a class of lipids is a common practice, it's important to recognize that this approach has limitations. Different triglyceride species can have varying ionization efficiencies based on their fatty acid composition. For the most accurate quantification, it is best to use a stable isotope-labeled internal standard that is structurally identical to the analyte. When analyzing a range of triglycerides, using a panel of representative deuterated internal standards for different subclasses is recommended.

Q5: What are some key considerations when preparing my this compound internal standard stock solution?

A5: To ensure accurate quantification, it is crucial to prepare the internal standard stock solution with high precision. Use a calibrated analytical balance to weigh the this compound and high-purity solvents for dissolution. Store the stock solution in an appropriate solvent, such as a chloroform:methanol mixture, at a low temperature (e.g., -20°C or -80°C) in a tightly sealed vial to prevent evaporation and degradation.

Troubleshooting Guides

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
Possible Cause Solution
Inconsistent Internal Standard Spiking Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls. Use a calibrated pipette and verify your technique.
Sample Heterogeneity Thoroughly vortex or homogenize samples after adding the internal standard to ensure even distribution.
Variable Extraction Recovery Optimize your lipid extraction protocol to ensure consistent recovery for both the analyte and the internal standard. Adding the internal standard before extraction helps to correct for inconsistencies.[3]
Instrument Instability Check the stability of your LC-MS system. Fluctuations in spray stability, source temperature, or detector response can lead to variable results. Perform system suitability tests before running your sample batch.
Problem 2: The analyte and this compound do not co-elute perfectly.
Possible Cause Solution
Isotope Effect A slight chromatographic shift between the deuterated internal standard and the native analyte can sometimes occur due to the heavier isotopes. This is a known phenomenon.
Chromatographic Conditions While perfect co-elution is ideal, minor shifts are often acceptable. If the shift is significant and leads to differential matrix effects (i.e., the analyte and internal standard elute into regions with different levels of ion suppression), you may need to adjust your chromatographic method. Try a slower gradient or a different column chemistry to improve peak shape and co-elution.
Column Degradation A contaminated or degraded analytical column can lead to poor peak shape and shifting retention times. Replace the column if necessary and implement a regular column cleaning and maintenance schedule.
Problem 3: Calculated analyte concentrations are unexpectedly high or low.
Possible Cause Solution
Incorrect Internal Standard Concentration An error in the preparation of the internal standard stock or working solutions will lead to a systematic error in your quantitative results. Carefully re-prepare and verify the concentration of your internal standard solutions.
Cross-Contamination/Carryover If a high-concentration sample is followed by a low-concentration sample, carryover in the autosampler can lead to artificially high results. Optimize your autosampler wash procedure and inject blank samples after high-concentration samples to assess for carryover.
Non-linearity of Detector Response Ensure that both the analyte and the internal standard concentrations fall within the linear dynamic range of the mass spectrometer. If the detector is saturated by a high concentration of either, the calculated ratios will be inaccurate. Dilute your samples if necessary.

Data Presentation

The following table provides a representative example of how using this compound as an internal standard can improve the accuracy and precision of triglyceride quantification in the presence of matrix effects.

Analyte (Triglyceride 54:3) Neat Solution (No Matrix) Plasma Matrix (Without IS Correction) Plasma Matrix (With this compound IS Correction)
Spiked Concentration (µg/mL) 10.010.010.0
Measured Concentration (µg/mL) 10.16.8 (Ion Suppression)9.9
Accuracy (%) 1016899
Precision (%RSD, n=5) 2.115.43.2

This table illustrates a common scenario where ion suppression in a plasma matrix leads to underestimation of the analyte concentration. The use of a deuterated internal standard significantly corrects for this effect, resulting in higher accuracy and precision.

Experimental Protocols

Protocol: Lipid Extraction from Plasma with this compound Internal Standard Addition (Modified Folch Method)
  • Preparation of Internal Standard Working Solution:

    • Prepare a stock solution of this compound in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 10 µg/mL in the same solvent. The optimal concentration may need to be determined based on the expected analyte concentration and instrument sensitivity.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the this compound internal standard working solution (10 µg/mL) to the plasma sample.

    • Vortex briefly to mix.

  • Lipid Extraction:

    • Add 1 mL of ice-cold chloroform:methanol (2:1, v/v) to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 200 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection and Reconstitution:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation of the triglycerides of interest.

    • Set up the mass spectrometer to monitor the specific precursor and product ions for both the endogenous triglycerides and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in your calibration standards.

    • Determine the concentration of the analyte in your samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

MatrixEffectCorrection cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Quantification cluster_Result Final Result Sample Biological Sample (e.g., Plasma) IS_Addition Spike with This compound IS Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch) IS_Addition->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Ratio: (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Final_Concentration Accurate Analyte Concentration Quantification->Final_Concentration

Caption: Workflow for matrix effect correction using this compound internal standard.

References

Technical Support Center: Optimizing LC-MS for Triglyceride Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the sensitive detection of triglycerides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the LC-MS analysis of triglycerides.

Q1: I am observing poor sensitivity and weak signal intensity for my triglyceride analytes. What are the potential causes and solutions?

A1: Low signal intensity can stem from several factors throughout the LC-MS workflow. Here’s a systematic troubleshooting approach:

  • Sample Preparation:

    • Inefficient Extraction: Ensure your extraction protocol, such as protein precipitation with isopropanol or a toluene/methanol mixture, is effectively isolating the triglycerides from the sample matrix.[1]

    • Sample Degradation: Triglycerides can degrade if not handled properly. Ensure samples are fresh and stored at appropriate temperatures.[2]

  • Liquid Chromatography:

    • Suboptimal Mobile Phase: The choice of mobile phase and additives is critical. For positive electrospray ionization (ESI+), incorporating an ammonium salt (e.g., 10 mM ammonium formate) into the mobile phase is crucial for forming stable ammonium adducts ([M+NH4]+), which significantly enhances signal intensity compared to protonated molecules ([M+H]+).[3][4]

    • Improper Column Selection: Reversed-phase columns, such as C18 or C30, are commonly used for triglyceride analysis.[3][5] Ensure your column is appropriate for the hydrophobicity of your target triglycerides.

  • Mass Spectrometry:

    • Incorrect Ionization Mode: Triglycerides are most effectively ionized using ESI in positive mode.[6] Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly for less polar triglycerides.[4][7]

    • Inappropriate Source Parameters: Optimize ion source settings, including capillary voltage, source temperature, and gas flows (nebulizer, drying gas). These parameters can significantly impact ionization efficiency.[7]

    • Fragmentation Issues: If using tandem MS (MS/MS), ensure the collision energy is optimized to produce characteristic product ions (e.g., neutral loss of fatty acids) without excessive fragmentation.

Q2: My chromatographic peaks are broad, split, or tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and quantification. Consider the following:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[8]

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing and broadening. Implement a regular column cleaning and regeneration protocol.[8][9]

  • Incompatible Sample Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column.[10]

  • Secondary Interactions: Active sites on the column packing can cause peak tailing. Using a mobile phase with an appropriate buffer can help mitigate these interactions.[10]

Q3: I'm experiencing significant retention time shifts between injections. What could be the cause?

A3: Retention time instability can lead to misidentification of compounds. Here are common causes and solutions:

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phases regularly and ensure accurate composition. Changes in the pH of the mobile phase can also affect retention times.[9]

  • Flow Rate Fluctuations: Check for leaks in the LC system and ensure the pump is delivering a stable flow rate.[2]

  • Column Temperature: Maintaining a stable column temperature is crucial for reproducible chromatography. Use a column oven to control the temperature.

Q4: I am observing high background noise in my chromatograms. How can I reduce it?

A4: High background noise can obscure low-level analytes. To address this:

  • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize chemical noise.[11]

  • Sample Matrix Effects: Co-eluting compounds from the sample matrix can cause ion suppression or enhancement, contributing to background noise.[9] Improve your sample preparation to remove interfering substances.

  • System Contamination: Contaminants can build up in the LC system (tubing, injector) and the MS ion source. Regularly clean these components.[9]

  • Leaks: Air leaks in the LC or MS system can increase background noise. Perform a leak check.

Quantitative Data Summary

The following tables summarize typical LC-MS parameters and performance metrics for triglyceride analysis, compiled from various sources.

Table 1: Typical Liquid Chromatography Parameters for Triglyceride Analysis

ParameterTypical SettingReference
Column Reversed-Phase C18 or C30 (e.g., 150 x 2.1 mm, 2.6 µm)[3][12]
Mobile Phase A Acetonitrile/Water with 10 mM Ammonium Formate[3][13]
Mobile Phase B Isopropanol/Acetonitrile with 10 mM Ammonium Formate[3][13]
Flow Rate 0.25 - 0.35 mL/min[3]
Column Temperature 45 - 60 °C[3]
Injection Volume 2 - 10 µL[14]

Table 2: Typical Mass Spectrometry Parameters for Triglyceride Analysis

ParameterTypical SettingReference
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Precursor Ion Ammonium Adduct [M+NH4]+[15][16]
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification; Full Scan with data-dependent MS/MS for identification[3][15]
Capillary Voltage 2.0 - 4.1 kV[12]
Source Temperature 150 - 350 °C[3]
Collision Energy Analyte-dependent, typically optimized for neutral loss of fatty acids

Table 3: Performance Metrics for a Validated Triglyceride LC-MS Method

MetricTypical ValueReference
Limit of Quantification (LOQ) 5 - 20 ng/mL[3]
Linearity (R²) ≥ 0.995 over 4-5 orders of magnitude[3]
Intra-run Precision (CV) ≤ 10%[3]
Inter-run Precision (CV) ≤ 15%[3]
Mass Accuracy (HRAM) ≤ 3 ppm[3]
Spike Recovery 85 - 110%[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in triglyceride analysis by LC-MS.

Protocol 1: Sample Preparation from Human Serum/Plasma via Protein Precipitation
  • Thaw Samples: Thaw frozen human serum or plasma samples on ice.

  • Aliquoting: Aliquot 10 µL of the serum/plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 40 µL of cold isopropanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new microcentrifuge tube or a well in a 96-well plate.

  • Dilution (Optional): Depending on the expected triglyceride concentration and the sensitivity of the mass spectrometer, the supernatant may be further diluted with the initial mobile phase.

  • Injection: The sample is now ready for injection into the LC-MS system.

Protocol 2: UPLC-MS/MS Analysis of Triglycerides

This protocol is adapted from a high-throughput method for the semi-quantitative analysis of triglycerides.

  • LC System: An ACQUITY UPLC I-Class System or equivalent.

  • Column: A CORTECS T3 2.7 µm (2.1 x 30 mm) column.

  • Mobile Phase A: 0.01% formic acid in water containing 0.2 mM Ammonium Formate.

  • Mobile Phase B: 50% isopropanol in acetonitrile containing 0.01% formic acid and 0.2 mM Ammonium Formate.

  • Gradient Elution:

    • Initial conditions: 90% Mobile Phase B.

    • Hold at 90% B for 2 minutes.

    • Linear gradient from 90% to 98% B over 4 minutes.

    • Hold at 98% B for 2 minutes for column wash.

    • Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 60 °C.

  • MS System: A triple quadrupole mass spectrometer such as the Xevo TQ-S micro.

  • Ionization: ESI in positive mode.

  • MS Parameters:

    • Capillary Voltage: 2.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 650 °C.

    • Cone Gas Flow: 50 L/hr.

    • Cone Voltage: 35 V.

    • Collision Energy: 20 eV.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) to target specific triglyceride species. The precursor ion is the ammonium adduct [M+NH4]+, and the product ions correspond to the neutral loss of one of the fatty acid residues.

Visualizations

The following diagrams illustrate key workflows and relationships in the LC-MS analysis of triglycerides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection sample Biological Sample (e.g., Serum, Plasma) precipitation Protein Precipitation (e.g., with Isopropanol) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection (Lipid Extract) centrifugation->supernatant injection Injection supernatant->injection column Reversed-Phase Column (e.g., C18, C30) injection->column elution Gradient Elution column->elution ionization Ionization (ESI+) elution->ionization mass_analyzer Mass Analyzer (e.g., Triple Quadrupole) ionization->mass_analyzer detection Detection mass_analyzer->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis

Caption: General workflow for LC-MS analysis of triglycerides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Sensitivity? cause1 Sample Prep Issue start->cause1 Yes cause2 Suboptimal LC Method start->cause2 Yes cause3 Incorrect MS Settings start->cause3 Yes sol1 Optimize Extraction Check Sample Integrity cause1->sol1 sol2 Adjust Mobile Phase (Add Ammonium Salt) cause2->sol2 sol3 Optimize Source Parameters Verify Ionization Mode cause3->sol3

Caption: Troubleshooting logic for poor sensitivity in triglyceride analysis.

mrm_fragmentation cluster_fragmentation Collision-Induced Dissociation (CID) parent Triglyceride Precursor Ion [M+NH4]+ nl1 Neutral Loss of Fatty Acid 1 + NH3 parent->nl1 nl2 Neutral Loss of Fatty Acid 2 + NH3 parent->nl2 nl3 Neutral Loss of Fatty Acid 3 + NH3 parent->nl3

Caption: MRM fragmentation pathway for triglyceride ammonium adducts.

References

Preventing deuterium back-exchange in Tristearin-d105 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Tristearin-d105 as an internal standard, with a focus on preventing deuterium back-exchange during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of Tristearin, a saturated triglyceride composed of three stearic acid units. The "d105" indicates that 105 hydrogen atoms on the three stearic acid chains have been replaced with deuterium. Its primary application is as an internal standard in quantitative analysis, particularly in mass spectrometry-based lipidomics (LC-MS, GC-MS), for the accurate measurement of triglycerides and other lipids in various biological samples.

Q2: Are the deuterium atoms on this compound susceptible to back-exchange with hydrogen?

The deuterium atoms in this compound are covalently bonded to carbon atoms within the saturated alkyl chains of the stearic acid moieties. These C-D bonds are highly stable under the vast majority of analytical conditions used in lipidomics. Unlike the more labile deuterons in O-D or N-D bonds, which are readily exchangeable, the deuterium on the alkyl chain is not prone to back-exchange with protons from solvents or reagents.

However, extremely harsh chemical conditions, such as prolonged exposure to very strong acids or bases at high temperatures, could theoretically lead to some exchange, although such conditions are not typical for standard lipid analysis.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, it is recommended to store it at -20°C or below in a tightly sealed container, protected from moisture. If the standard is in solution, it should be stored in a glass vial with a Teflon-lined cap to prevent contamination.

Q4: Which solvents are recommended for dissolving and diluting this compound?

High-purity aprotic or minimally protic organic solvents are recommended for reconstituting and preparing solutions of this compound. Commonly used solvents compatible with lipid analysis include:

  • Chloroform

  • Dichloromethane

  • Methanol

  • Isopropanol

  • Hexane

  • Acetonitrile

It is crucial to use solvents of the highest purity to avoid introducing contaminants that could interfere with the analysis.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Signal in LC-MS/MS Analysis

Possible Cause:

  • Incomplete Solubilization: this compound may not be fully dissolved in the chosen solvent, leading to inconsistent concentrations in the injected samples.

  • Precipitation during Sample Preparation: Changes in solvent composition during the extraction process may cause the internal standard to precipitate out of solution.

  • Adsorption to Surfaces: Lipids can adsorb to plastic surfaces.

Solutions:

  • Ensure Complete Dissolution: After adding the solvent to the solid this compound, vortex the solution thoroughly. Gentle warming or sonication can aid in dissolution, but avoid excessive heat.

  • Maintain Solvent Compatibility: Throughout the sample preparation workflow, ensure that the solvent composition remains compatible with the solubility of this compound.

  • Use Appropriate Labware: Whenever possible, use glass vials and pipette tips to handle lipid solutions to minimize adsorption.

Issue 2: Concern about Potential Deuterium Back-Exchange during Saponification

While direct analysis of triglycerides is common, some workflows involve saponification to release free fatty acids for subsequent analysis (e.g., as Fatty Acid Methyl Esters - FAMEs by GC-MS). Saponification typically involves the use of a strong base like potassium hydroxide (KOH) in methanol.

Is Back-Exchange a Risk? The C-D bonds on the saturated alkyl chain of this compound are exceptionally stable and are not susceptible to exchange under standard saponification conditions. The mechanism of base-catalyzed hydrogen-deuterium exchange typically requires an acidic proton, such as one alpha to a carbonyl group, which is not the case for the majority of the deuterons in this compound.

Recommended Saponification Protocol to Ensure Deuterium Stability:

  • Reagents: Prepare a fresh solution of 0.5 M KOH in methanol.

  • Procedure:

    • To the dried lipid extract (containing the this compound internal standard), add the methanolic KOH solution.

    • Incubate at a controlled temperature (e.g., 60-70°C) for 1-2 hours.

    • After saponification, neutralize the solution with an acid (e.g., HCl) before extracting the free fatty acids.

Quantitative Data on Back-Exchange Stability

ConditionO-H / N-H ExchangeC-H (alpha to carbonyl) ExchangeC-H (on alkyl chain) Exchange
Neutral pH, Room Temp RapidVery SlowNegligible
Acidic pH (e.g., 2.5), 0°C SlowedExtremely SlowNegligible
Basic pH (e.g., 10), Room Temp RapidModerateNegligible
Strong Base (e.g., KOH/MeOH), 60°C Very RapidPossibleNegligible

This table provides a qualitative comparison of exchange rates. The stability of C-D bonds on a saturated alkyl chain is orders of magnitude higher than that of deuterons on heteroatoms or even on carbons alpha to a carbonyl group.

Experimental Protocols & Workflows

Protocol 1: Lipid Extraction from Plasma using this compound as an Internal Standard

This protocol is based on a modified Folch extraction method, suitable for the analysis of triglycerides by LC-MS/MS.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a glass tube, add 50 µL of plasma.

  • Internal Standard Spiking:

    • Add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in chloroform/methanol 2:1, v/v).

  • Lipid Extraction:

    • Add 2 mL of a chloroform/methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes.

  • Collection and Drying:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., isopropanol/acetonitrile/water mixture).

Workflow Diagrams

Lipid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis s1 Plasma Sample s2 Spike with This compound s1->s2 e1 Add Chloroform/Methanol s2->e1 e2 Vortex & Centrifuge e1->e2 e3 Collect Organic Layer e2->e3 a1 Dry Down e3->a1 a2 Reconstitute a1->a2 a3 LC-MS/MS Analysis a2->a3

Caption: Workflow for lipid extraction from plasma using this compound.

Troubleshooting_Logic start Inconsistent Internal Standard Signal? q1 Is the standard fully dissolved? start->q1 q2 Is there precipitation during extraction? q1->q2 Yes sol1 Solution: Vortex, gently warm, or sonicate. q1->sol1 No a1_yes Yes a1_no No q3 Are you using plastic labware? q2->q3 No sol2 Solution: Check solvent compatibility throughout the workflow. q2->sol2 Yes a2_yes Yes a2_no No sol3 Solution: Switch to glass vials and pipette tips. q3->sol3 Yes a3_yes Yes

Caption: Troubleshooting logic for inconsistent this compound signal.

Low recovery of Tristearin-d105 during lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to lipid extraction, with a specific focus on the low recovery of the internal standard Tristearin-d105.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of tristearin, a saturated triglyceride. It is commonly used as an internal standard in lipidomics for the quantification of triglycerides and other non-polar lipids. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by mass spectrometry. This allows for the correction of sample loss during extraction and variability in instrument response.

Q2: What are the primary causes for low recovery of this compound during lipid extraction?

Low recovery of this compound, a non-polar lipid, is primarily due to its poor solubility in polar solvents, potential for precipitation at low temperatures, and use of suboptimal extraction methods. Key factors include the choice of extraction solvent, the sample-to-solvent ratio, and the extraction temperature.

Q3: Which lipid extraction methods are most suitable for triglycerides like this compound?

Methods that utilize a higher proportion of non-polar solvents are generally more effective for extracting triglycerides. The Folch and methyl-tert-butyl ether (MTBE) methods are often preferred for their efficiency in recovering non-polar lipids. While the Bligh & Dyer method is widely used, it may result in lower recovery for samples with high lipid content.

Q4: Can the sample-to-solvent ratio impact the recovery of this compound?

Yes, the sample-to-solvent ratio is a critical factor.[1] A lower ratio (i.e., less solvent relative to the sample) can lead to incomplete extraction, especially for lipids that are present in high concentrations or have limited solubility. For instance, the Folch method, which typically uses a 20:1 solvent-to-sample ratio, often yields higher recovery for high-lipid samples compared to the Bligh & Dyer method with its lower ratio.[1][2]

Q5: How does temperature affect the recovery of this compound?

Tristearin has a relatively high melting point and its solubility in organic solvents decreases at lower temperatures.[3] Performing extractions at room temperature or on ice to prevent degradation of other lipids can lead to the precipitation of tristearin, resulting in low recovery.

Troubleshooting Guide: Low Recovery of this compound

This guide provides a step-by-step approach to diagnosing and resolving issues of low this compound recovery.

dot

Troubleshooting_Low_Recovery start Start: Low Recovery of This compound Observed check_solvent Step 1: Evaluate Solvent System Is the solvent system sufficiently non-polar? Commonly used: Chloroform, MTBE, Hexane start->check_solvent solvent_polar Issue: Solvent is too polar. This compound has low solubility in polar solvents like methanol or acetonitrile alone. check_solvent->solvent_polar No check_method Step 2: Review Extraction Method Are you using an appropriate method for non-polar lipids? Folch and MTBE are generally effective. check_solvent->check_method Yes solution_solvent Solution: Switch to a more non-polar solvent system (e.g., Folch, MTBE). Increase the proportion of the non-polar solvent in the mixture. solvent_polar->solution_solvent solution_solvent->check_method method_inefficient Issue: Method is inefficient for triglycerides. Bligh & Dyer may show lower recovery for high lipid content samples. check_method->method_inefficient No check_temp Step 3: Assess Extraction Temperature Was the extraction performed at a temperature where this compound is soluble? check_method->check_temp Yes solution_method Solution: Switch to the Folch or MTBE method. Ensure adequate sample-to-solvent ratio (e.g., 20:1 for Folch). method_inefficient->solution_method solution_method->check_temp temp_low Issue: Extraction temperature is too low. This compound can precipitate out of solution at low temperatures. check_temp->temp_low No check_phase_sep Step 4: Verify Phase Separation Was there a clean separation of the aqueous and organic phases? Emulsions can trap lipids. check_temp->check_phase_sep Yes solution_temp Solution: Perform extraction at room temperature or slightly elevated temperatures (e.g., 30-40°C). Ensure complete re-dissolution of the final extract before analysis. temp_low->solution_temp solution_temp->check_phase_sep emulsion Issue: Incomplete phase separation or emulsion formation. check_phase_sep->emulsion No end End: Recovery Improved check_phase_sep->end Yes solution_emulsion Solution: Centrifuge at a higher speed or for a longer duration. Add a small amount of salt (e.g., NaCl) to break the emulsion. emulsion->solution_emulsion solution_emulsion->end

Caption: Troubleshooting workflow for low this compound recovery.

Data Presentation: Comparison of Lipid Extraction Methods

The following table summarizes the expected recovery of triglycerides using different extraction methods. These values are based on published literature and provide a general guide. Actual recoveries may vary depending on the specific sample matrix and experimental conditions.

Extraction MethodPrincipleTypical Triglyceride RecoveryKey Considerations
Folch Two-phase extraction with chloroform and methanol. Lipids partition into the lower chloroform layer.~95-99% for total lipids, highly effective for triglycerides.[4]Considered a "gold standard", especially for samples with >2% lipid content.[2][5] Requires a relatively large solvent volume (20:1 solvent-to-sample ratio).[1]
Bligh & Dyer A modified two-phase extraction using a lower solvent-to-sample ratio than the Folch method.Good for total lipids (~95%), with triglyceride recovery reported at 91.8%.[2][6]Can underestimate lipids in samples with >2% fat content.[2][5] Faster than the Folch method due to reduced solvent volume.
MTBE A two-phase extraction where lipids partition into the upper, less dense methyl-tert-butyl ether layer.Similar or better recovery for most major lipid classes, including triglycerides, compared to Folch.Safer alternative to chloroform-based methods. The upper organic phase is easier to collect.
1-Butanol/Methanol A single-phase extraction method.>90% for a wide range of polar and non-polar lipids.Rapid and high-throughput, as it does not require solvent removal and reconstitution before analysis.

Experimental Protocols

Folch Method for Lipid Extraction

This protocol is a widely recognized standard for the comprehensive extraction of lipids.

  • Homogenization: Homogenize the tissue sample (1 part) in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

  • Filtration: Filter the homogenate through a Buchner funnel with Whatman No. 1 filter paper to separate the liquid extract from the solid residue.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected filtrate.

  • Phase Separation: Vortex the mixture and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method.

MTBE Method for Lipid Extraction

This method offers a safer alternative to the chloroform-based Folch method.

  • Homogenization: Homogenize the sample in a methanol:MTBE (1:3, v/v) solution.

  • Phase Separation: Induce phase separation by adding water.

  • Vortexing and Centrifugation: Vortex the mixture and centrifuge to separate the layers.

  • Collection: The lipids will be in the upper MTBE layer, which can be easily collected.

  • Drying and Reconstitution: Dry the collected organic phase under nitrogen and reconstitute as needed.

Logical Relationship Diagram

The following diagram illustrates the relationship between key factors influencing the recovery of this compound.

dot

Logical_Relationship Low Recovery Low Recovery Solvent Polarity Solvent Polarity Low Recovery->Solvent Polarity is caused by Extraction Method Extraction Method Low Recovery->Extraction Method is caused by Temperature Temperature Low Recovery->Temperature is caused by Sample:Solvent Ratio Sample:Solvent Ratio Low Recovery->Sample:Solvent Ratio is caused by Phase Separation Phase Separation Low Recovery->Phase Separation is caused by Solvent Polarity->Extraction Method influences choice of Temperature->Solvent Polarity affects solubility in

Caption: Factors influencing low recovery of this compound.

References

Technical Support Center: Tristearin-d105 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues with Tristearin-d105 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated form of Tristearin, which is a triglyceride composed of three stearic acid units.[1] In analytical chemistry, particularly in mass spectrometry-based lipidomics, it serves as an internal standard for the quantification of triglycerides and other lipids in complex biological samples.[1] The heavy isotope labeling allows it to be distinguished from its naturally occurring, unlabeled counterpart.

Q2: What are the common sources of contamination in this compound stock solutions?

Contamination in this compound stock solutions can arise from several sources:

  • Isotopic Impurities: The most common impurity is the presence of unlabeled Tristearin (Tristearin-d0) or partially deuterated isotopologues, which can occur during the synthesis of the deuterated standard.

  • Chemical Impurities: These can include residual solvents, reagents, or byproducts from the synthesis process. Other lipids, such as di- and monoglycerides, or free fatty acids, may also be present.

  • Handling and Storage Contamination: Improper handling can introduce contaminants like plasticizers from storage tubes, dust particles, or lipids from other sources.[2] Degradation due to exposure to light, oxygen, or repeated freeze-thaw cycles can also be a source of contamination.[2]

  • Solvent Contamination: The solvent used to prepare the stock solution may contain impurities that can interfere with the analysis.

Q3: How can contamination in my this compound stock solution affect my experimental results?

Contamination can have several detrimental effects on quantitative lipidomics experiments:

  • Inaccurate Quantification: The presence of unlabeled Tristearin in the d105 stock will lead to an overestimation of the internal standard concentration, resulting in an underestimation of the target analyte concentration.

  • Increased Background Noise: Other chemical impurities can increase the background signal in the mass spectrometer, reducing the signal-to-noise ratio and potentially obscuring low-abundance analytes.

  • Ion Suppression/Enhancement: Contaminants co-eluting with the analyte and internal standard can affect their ionization efficiency in the mass spectrometer, leading to inaccurate and imprecise results.

  • Ghost Peaks: Impurities from the internal standard solution can appear as unexpected peaks in the chromatogram, complicating data analysis.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound stock solution contamination.

Issue 1: Inconsistent or Inaccurate Quantification of Target Analytes

Possible Cause: The most likely cause is the presence of unlabeled (light) Tristearin in your this compound stock solution, leading to an inaccurate internal standard concentration.

Troubleshooting Workflow:

start Inconsistent Quantification Observed check_purity Assess Purity of this compound Stock start->check_purity lcms_analysis Perform LC-MS/MS Analysis of Stock Solution check_purity->lcms_analysis check_unlabeled Monitor for Unlabeled Tristearin (d0) Signal lcms_analysis->check_unlabeled quantify_unlabeled Quantify Percentage of Unlabeled Tristearin check_unlabeled->quantify_unlabeled is_unlabeled_present Unlabeled Tristearin > 0.5%? quantify_unlabeled->is_unlabeled_present correct_concentration Correct Stock Concentration Calculation is_unlabeled_present->correct_concentration Yes new_stock Prepare Fresh Stock from New Standard is_unlabeled_present->new_stock If correction is not feasible reanalyze Re-analyze Samples is_unlabeled_present->reanalyze No correct_concentration->reanalyze new_stock->reanalyze end Accurate Quantification Achieved reanalyze->end cluster_0 Insulin Signaling cluster_1 Triglyceride Metabolism Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Signaling_Cascade Intracellular Signaling Cascade Insulin_Receptor->Signaling_Cascade GLUT4 GLUT4 Translocation Signaling_Cascade->GLUT4 Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Signaling_Cascade->Fatty_Acid_Synthesis Activates Lipolysis Lipolysis Signaling_Cascade->Lipolysis Inhibits Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glucose Glucose Glucose_Uptake->Glucose Glucose->Fatty_Acid_Synthesis Fatty_Acids Fatty Acids Fatty_Acid_Synthesis->Fatty_Acids Triglyceride_Synthesis Triglyceride Synthesis (Esterification) Fatty_Acids->Triglyceride_Synthesis Tristearin Tristearin (Energy Storage) Triglyceride_Synthesis->Tristearin Tristearin->Lipolysis Lipolysis->Fatty_Acids Release for Energy

References

Improving signal-to-noise ratio for low concentration Tristearin-d105

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for low-concentration Tristearin-d105 analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my low-concentration this compound sample poor?

Poor signal intensity for low-concentration samples is a common issue in mass spectrometry.[1][2] Several factors can contribute to this problem:

  • Low Sample Concentration: The amount of this compound in your sample may be below the instrument's limit of detection (LOD).[3]

  • Inefficient Ionization: The choice of ionization technique and the optimization of its parameters significantly impact signal intensity.[1] For triglycerides like Tristearin, Electrospray Ionization (ESI) in positive ion mode is generally preferred.[4]

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte, a phenomenon known as the matrix effect.[1][4][5][6][7] This is a significant challenge in the analysis of lipids in biological matrices.[7]

  • Suboptimal Mass Spectrometer Settings: Incorrect tuning and calibration of the mass spectrometer can lead to poor performance.[1] It is crucial to optimize parameters such as collision energy for MS/MS experiments.[3][8]

  • Sample Degradation: Lipids are susceptible to degradation.[9] Improper sample handling and storage, such as exposure to oxygen, light, or high temperatures, can lead to reduced analyte concentration.[9]

Q2: What are matrix effects, and how can they be minimized for this compound analysis?

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances in the sample matrix.[5][6][7] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[5] In biological samples, phospholipids are a major cause of matrix effects in lipid analysis.[7]

To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: The primary goal of sample preparation is to remove interfering matrix components.[4][10] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) are commonly used.[10][11][12]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from matrix components can significantly reduce ion suppression.[4] This can be achieved by adjusting the mobile phase, gradient profile, or using a different LC column.[4]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10][13] However, this may also decrease the analyte signal, so a balance must be found.

Q3: Which sample preparation technique is best for low-concentration lipid analysis?

There is no single best method, as the optimal choice depends on the sample matrix and the specific goals of the analysis.[11] Here is a comparison of common techniques:

Technique Advantages Disadvantages Primary Use Cases
Protein Precipitation (PPT) Fast, simple, high recovery for polar lipids, suitable for high-throughput.[10][11]May not effectively remove all interfering substances, leading to higher matrix effects.[10]Plasma or serum samples with high protein content.[10][11]
Liquid-Liquid Extraction (LLE) Effective at removing salts and other polar interferences.[10] Established protocols like Folch and Bligh-Dyer are widely used.[11][12]Labor-intensive, time-consuming, and can have variable reproducibility.[12] Use of toxic organic solvents.[11]Separation of lipids from aqueous biological fluids.[11]
Solid-Phase Extraction (SPE) High selectivity, good reproducibility, and amenable to automation.[12] Can effectively remove phospholipids.[7]Can be more expensive than other methods.Targeted lipid analysis and removal of specific interfering compounds.[12]

Troubleshooting Guides

Guide 1: Step-by-Step Troubleshooting for Low Signal-to-Noise (S/N) Ratio

This guide provides a systematic approach to diagnosing and resolving low S/N issues for this compound analysis.

Step 1: Assess the Mass Spectrometer Performance

  • Tuning and Calibration: Ensure the mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations.[1] Pay close attention to mass accuracy.[1]

  • System Suitability Test: Analyze a fresh, neat standard of this compound at a known concentration to verify instrument sensitivity.

Step 2: Evaluate the LC System

  • Check for High Background Noise: A high background in the total ion chromatogram (TIC) can obscure low-level signals.[14] This could be due to contaminated solvents, mobile phase additives, or column bleed.[2][14]

  • Optimize Chromatography: Ensure the peak shape for this compound is sharp and symmetrical. Broad or tailing peaks can decrease signal height and, consequently, the S/N ratio.[3][15] Consider using a smaller diameter column to increase peak height.[15]

Step 3: Optimize Sample Preparation

  • Review Extraction Protocol: If matrix effects are suspected, consider switching to a more rigorous sample cleanup method, such as SPE, to remove interfering compounds.[16]

  • Prevent Analyte Loss: Be mindful of potential analyte loss due to non-specific binding to tubes and pipette tips.[3]

Step 4: Enhance the MS Signal

  • Optimize Ion Source Parameters: Systematically optimize ion source parameters such as nebulizer gas flow, drying gas flow and temperature, and sprayer voltage to maximize the signal for this compound.[3][17]

  • Adjust MS/MS Parameters: For tandem mass spectrometry, optimize the collision energy to ensure efficient fragmentation and a strong product ion signal.[3]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Lipids from Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Thaw frozen plasma samples on ice and vortex to ensure homogeneity.[4]

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound solution.

  • Extraction:

    • Add 1.4 mL of a cold 2:1 (v/v) mixture of chloroform:methanol to the plasma sample in a glass tube.[4][12]

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.3 mL of LC-MS grade water and vortex for another 30 seconds.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.[18]

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum centrifuge.[18]

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Cleanup

This protocol is a general guideline for using a reverse-phase SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the reconstituted lipid extract (from a primary extraction like LLE) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 1 mL of water:methanol 95:5 v/v) to remove polar impurities.

  • Elution: Elute the lipids with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Lipid Extraction (LLE/SPE) Spike->Extraction Drydown Dry & Reconstitute Extraction->Drydown LC LC Separation Drydown->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound in biological samples.

Troubleshooting_Workflow Start Low S/N for this compound Check_MS Check MS Performance (Tune & Calibrate) Start->Check_MS MS_OK Performance OK? Check_MS->MS_OK Check_LC Evaluate LC System (Background & Peak Shape) MS_OK->Check_LC Yes Fix_MS Retune & Recalibrate MS MS_OK->Fix_MS No LC_OK LC OK? Check_LC->LC_OK Check_SamplePrep Review Sample Prep (Matrix Effects) LC_OK->Check_SamplePrep Yes Fix_LC Clean LC System, Optimize Method LC_OK->Fix_LC No Optimize_MS Optimize MS Parameters (Source & Collision Energy) Check_SamplePrep->Optimize_MS No Obvious Issues Fix_SamplePrep Improve Sample Cleanup (e.g., use SPE) Check_SamplePrep->Fix_SamplePrep Issues Found End S/N Improved Optimize_MS->End Fix_MS->Check_MS Fix_LC->Check_LC Fix_SamplePrep->Optimize_MS Low_Signal_Factors cluster_Sample Sample-Related Issues cluster_LC LC-Related Issues cluster_MS MS-Related Issues center_node Poor Signal-to-Noise Ratio Low_Conc Low Analyte Concentration Low_Conc->center_node Matrix Matrix Effects (Ion Suppression) Matrix->center_node Degradation Sample Degradation Degradation->center_node Peak_Shape Poor Peak Shape Peak_Shape->center_node Background High Background Noise Background->center_node Ionization Inefficient Ionization Ionization->center_node Tuning Poor Tuning/Calibration Tuning->center_node Parameters Suboptimal Parameters Parameters->center_node

References

Technical Support Center: Resolving Co-elution of Tristearin-d105 with Endogenous Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of the internal standard Tristearin-d105 with endogenous lipids during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard, this compound, not perfectly co-elute with endogenous tristearin?

A1: This phenomenon is known as the chromatographic deuterium isotope effect (CDE). In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's hydrophobicity and its interaction with the stationary phase.

Q2: What are the consequences of poor co-elution between this compound and endogenous tristearin?

A2: If the internal standard and the analyte do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. This can lead to inaccurate and unreliable quantification of the endogenous tristearin.

Q3: Can I still use this compound if it doesn't perfectly co-elute?

A3: Yes, but it is crucial to assess the degree of separation and its impact on quantification. If the retention time difference is minimal and the matrix effects are consistent across the elution window of both peaks, reliable data can still be obtained. However, significant separation warrants method optimization.

Q4: Are there alternative internal standards to this compound that might avoid this issue?

A4: Yes, a ¹³C-labeled tristearin internal standard is an excellent alternative. Carbon-13 isotopes have a much smaller effect on chromatographic retention time compared to deuterium, leading to better co-elution with the endogenous analyte. However, ¹³C-labeled standards are often more expensive. Another option is to use a structurally similar triglyceride that is not present in the sample, but this is less ideal as it may not perfectly mimic the behavior of tristearin during sample preparation and analysis.

Troubleshooting Guide

Issue: Partial or Complete Chromatographic Separation of this compound and Endogenous Tristearin

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound and endogenous tristearin in reversed-phase LC-MS/MS analysis.

Step 1: Assess the Severity of the Separation

  • Action: Inject a mixture of this compound and a tristearin standard (or a sample with high endogenous tristearin) and carefully examine the chromatograms.

  • Objective: Determine the difference in retention time (Δt_R) between the two peaks. A small, consistent Δt_R may be acceptable, while a large or variable Δt_R requires method optimization.

Step 2: Optimize the HPLC Gradient

A common cause of separation between isotopologues is a shallow gradient. A steeper gradient can often help to merge the peaks.

  • Action:

    • Start with your current gradient method.

    • Increase the rate of change of the organic mobile phase percentage over time. For example, if your gradient goes from 80% to 95% organic over 10 minutes, try running it over 5 or 7 minutes.

    • Monitor the resolution of tristearin from other endogenous lipids to ensure that the steeper gradient does not cause other co-elution issues.

Step 3: Modify the Mobile Phase Composition

The choice of organic solvent can influence the interactions between the analytes and the stationary phase.

  • Action:

    • If you are using acetonitrile as the organic modifier, try substituting it with methanol or isopropanol, or use a combination of these solvents.

    • Adjust the composition of the aqueous and organic mobile phases. For example, altering the percentage of additives like ammonium formate or formic acid can sometimes impact selectivity.

Step 4: Adjust the Column Temperature

Temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

  • Action:

    • Systematically increase or decrease the column temperature in increments of 5°C.

    • Evaluate the effect on the retention time difference and overall peak shape. Lower temperatures in reversed-phase HPLC generally lead to longer retention times and can sometimes improve the resolution of closely eluting compounds.

Step 5: Evaluate the Stationary Phase

If the above steps do not resolve the issue, the inherent selectivity of the stationary phase may be the primary cause.

  • Action:

    • Consider testing a column with a different chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl or an embedded polar group (EPG) phase may offer different selectivity.

    • Ensure the column is not old or contaminated, as this can affect its performance.

Troubleshooting_Workflow start Start: Co-elution of This compound and Endogenous Tristearin Observed assess Step 1: Assess Severity of Separation (Δt_R) start->assess is_acceptable Is Δt_R acceptable and consistent? assess->is_acceptable optimize_gradient Step 2: Optimize HPLC Gradient (Increase Steepness) is_acceptable->optimize_gradient No end_success End: Co-elution Resolved is_acceptable->end_success Yes modify_mobile_phase Step 3: Modify Mobile Phase (e.g., ACN to MeOH) optimize_gradient->modify_mobile_phase adjust_temperature Step 4: Adjust Column Temperature modify_mobile_phase->adjust_temperature evaluate_stationary_phase Step 5: Evaluate Stationary Phase (Different Chemistry) adjust_temperature->evaluate_stationary_phase evaluate_stationary_phase->end_success Success end_alternative Consider Alternative IS (e.g., ¹³C-Tristearin) evaluate_stationary_phase->end_alternative No Success Experimental_Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is protein_precipitation Protein Precipitation (Isopropanol/Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Collect Supernatant centrifuge->supernatant_transfer dry_down Evaporate to Dryness supernatant_transfer->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Validation & Comparative

Assessing Linearity and Dynamic Range with Tristearin-d105: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Tristearin-d105, a deuterated triglyceride, with other common classes of internal standards for the assessment of linearity and dynamic range in mass spectrometry-based lipid analysis. The information presented herein is supported by a summary of typical performance characteristics and detailed experimental protocols to aid in the rigorous validation of quantitative methods.

This compound is a stable isotope-labeled internal standard used in mass spectrometry for the quantification of triglycerides and other lipids.[1] Its utility lies in its chemical similarity to endogenous triglycerides, allowing it to mimic the behavior of the analytes of interest during sample preparation and analysis. The primary function of an internal standard is to normalize the signal of the endogenous lipids, thereby accounting for sample loss during extraction, variations in ionization efficiency in the mass spectrometer, and other potential sources of error.

Performance Comparison of Internal Standard Types

The accuracy of lipid quantification is highly dependent on the choice of internal standard. The three main types of internal standards used in lipidomics are stable isotope-labeled lipids (which include deuterated and ¹³C-labeled compounds) and odd-chain fatty acid-containing lipids. Each class of standard presents distinct advantages and disadvantages that affect the assessment of linearity and dynamic range.

Stable isotope-labeled standards are often considered the gold standard in quantitative mass spectrometry.[2] They are chemically almost identical to their endogenous counterparts, differing only in isotopic composition. This ensures that they co-elute chromatographically and have nearly identical ionization efficiencies, leading to superior correction for matrix effects.[3]

Parameter This compound (Deuterated) ¹³C-Labeled Lipids Odd-Chain Lipids
Principle Hydrogen atoms are replaced with deuterium.Carbon-12 atoms are replaced with carbon-13.Contains fatty acids with an odd number of carbon atoms, which are typically low in abundance in biological samples.
Linearity Generally excellent, with a wide dynamic range and a linear response across various concentrations.[3]Excellent, often considered superior due to perfect co-elution with the analyte.[4]Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[3]
Dynamic Range Typically allows for a wide dynamic range, often spanning 3-4 orders of magnitude.Similar to deuterated standards, provides a wide dynamic range.The dynamic range can be limited by the natural presence of odd-chain lipids in some samples and potential differences in ionization efficiency compared to even-chain lipids.
Accuracy & Precision High, but can be affected by slight chromatographic shifts relative to the non-labeled analyte.[4]Very high, with studies showing improved precision (lower %CV) compared to deuterated standards due to the absence of isotopic effects on retention time.[5][6]Good, but may be less accurate if ionization efficiency differs significantly from the analytes of interest.
Correction for Matrix Effects Very good, as it co-elutes closely with the analyte.Excellent, provides the most accurate compensation for matrix effects due to identical chromatographic behavior.[4]Effective, but may not fully compensate if the retention time differs significantly from the analyte.[3]
Potential Issues Potential for isotopic scrambling or exchange. A slight retention time shift compared to the native analyte may occur.[7]Higher cost compared to deuterated and odd-chain standards.Not suitable for all lipid classes. Ionization efficiency may differ from even-chain lipids.

Experimental Protocols

To rigorously assess the linearity and dynamic range of a quantitative lipidomics assay using this compound, a carefully planned experimental protocol is essential.

Objective

To determine the linear range and the lower and upper limits of quantification (LLOQ and ULOQ) for a target triglyceride analyte using this compound as an internal standard.

Materials
  • Tristearin (native, non-labeled)

  • This compound

  • Biological matrix (e.g., human plasma, stripped serum)

  • Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol of LC-MS grade)

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of native Tristearin at a high concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., chloroform:methanol 2:1, v/v).

    • Prepare a stock solution of this compound at a concentration relevant to the expected levels of the analyte in the samples (e.g., 10 µg/mL).

  • Preparation of Calibration Standards:

    • Perform a serial dilution of the native Tristearin stock solution to create a series of calibration standards with at least 6-8 different concentrations, spanning the expected physiological range of the analyte.

    • The concentration range should be wide enough to determine the LLOQ and ULOQ.

  • Sample Preparation:

    • To a fixed volume of the biological matrix, add a constant amount of the this compound internal standard solution.

    • Spike the matrix with the different concentrations of the native Tristearin calibration standards.

    • Perform a lipid extraction procedure (e.g., Folch or Bligh-Dyer extraction).

    • Evaporate the solvent and reconstitute the lipid extract in a solvent compatible with the LC-MS system.

  • LC-MS Analysis:

    • Inject the prepared samples into the LC-MS system.

    • Use a suitable chromatographic method (e.g., reversed-phase chromatography) to separate the lipids.

    • Set up the mass spectrometer to monitor the specific precursor and product ions for both native Tristearin and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the native Tristearin and this compound.

    • Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.

    • Plot the peak area ratio (y-axis) against the known concentration of the native analyte (x-axis).

    • Perform a linear regression analysis on the data points. The linearity is acceptable if the coefficient of determination (R²) is typically ≥ 0.99.

    • The dynamic range is the concentration range over which the assay is linear. The LLOQ is the lowest concentration on the calibration curve with acceptable accuracy and precision (e.g., within 20% of the nominal value and a coefficient of variation (%CV) of <20%). The ULOQ is the highest concentration on the curve with acceptable accuracy and precision.

Visualizing the Workflow and Concepts

To better understand the process of assessing linearity and dynamic range, the following diagrams illustrate the experimental workflow and the theoretical underpinnings.

G Experimental Workflow for Linearity Assessment A Prepare Native Analyte Stock Solution C Create Serial Dilutions of Native Analyte (Calibration Curve) A->C B Prepare Internal Standard (this compound) Stock Solution D Spike Matrix with IS and Calibration Standards B->D C->D E Lipid Extraction D->E F LC-MS Analysis E->F G Data Processing and Linear Regression F->G H Determine Linearity (R²) and Dynamic Range (LLOQ/ULOQ) G->H

Caption: A typical experimental workflow for assessing linearity and dynamic range.

G Concept of Linearity and Dynamic Range cluster_0 Calibration Curve cluster_1 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p6->p4 Linear Range label_y Response (Analyte/IS Ratio) label_x Concentration LLOQ LLOQ (Lower Limit of Quantification) LLOQ->p1 ULOQ ULOQ (Upper Limit of Quantification) ULOQ->p4 Saturation Saturation Saturation->p5 dr_start dr_start dr_end dr_end dr_start->dr_end

Caption: Relationship between concentration, response, linearity, and dynamic range.

References

Cross-Validation of Lipid Analysis: A Comparative Guide to LC-MS and GC-MS using Tristearin-d105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of lipids, employing Tristearin-d105 as a central internal standard for cross-validation. Detailed experimental protocols and performance data are presented to assist researchers in selecting the optimal methodology for their specific analytical needs.

Introduction

In lipidomics, both LC-MS and GC-MS are powerful analytical techniques, each with distinct advantages and limitations. LC-MS is generally favored for the analysis of intact, larger, and less volatile lipids, such as triglycerides (TGs), without the need for derivatization.[1][2][3] In contrast, GC-MS excels in the analysis of smaller, more volatile, or semi-volatile lipids, like fatty acids, which often require derivatization to enhance their volatility.[2][4][5]

Cross-validation of these two techniques is crucial for ensuring data accuracy and obtaining a comprehensive understanding of the lipidome. This compound, a deuterated triglyceride, serves as an ideal internal standard for this purpose. It can be directly analyzed by LC-MS as an intact triglyceride and its constituent deuterated stearic acid can be analyzed by GC-MS after hydrolysis and derivatization. This allows for a direct comparison of quantification strategies across both platforms.

Quantitative Data Comparison

To illustrate the comparative performance of LC-MS and GC-MS for lipid analysis, the following tables summarize typical quantitative data for the analysis of a model triglyceride (Tristearin) and its constituent fatty acid (Stearic Acid), using this compound as the internal standard.

Table 1: Quantitative Performance of LC-MS for Intact Triglyceride Analysis

ParameterTristearin
Linear Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%

Table 2: Quantitative Performance of GC-MS for Fatty Acid (as FAME) Analysis

ParameterStearic Acid Methyl Ester (from Tristearin)
Linear Range 1 - 2000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 10%
Accuracy (%Recovery) 90 - 110%

Experimental Protocols

Detailed methodologies for sample preparation, instrumental analysis, and data processing are provided below.

Lipid Extraction

A modified Bligh and Dyer method is recommended for total lipid extraction from biological samples.[6]

Reagents:

  • Chloroform

  • Methanol

  • Ultrapure Water

  • This compound internal standard solution (in chloroform/methanol)

Procedure:

  • To 100 µL of sample (e.g., plasma, cell lysate), add a known amount of this compound internal standard.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of ultrapure water and vortex.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for either LC-MS or GC-MS analysis.

LC-MS Analysis of Intact Triglycerides

a. Sample Preparation:

  • Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v).

b. Instrumental Parameters:

  • System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.

  • Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 55°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Acquisition: Full scan mode (m/z 300-1200) and targeted MS/MS for Tristearin and this compound.

GC-MS Analysis of Fatty Acids (as FAMEs)

a. Sample Preparation (Hydrolysis and Derivatization):

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat at 100°C for 10 minutes to hydrolyze the triglycerides into free fatty acids.

  • Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Heat again at 100°C for 5 minutes to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).[4]

  • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

b. Instrumental Parameters:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Scan mode (m/z 50-550) and selected ion monitoring (SIM) for stearic acid methyl ester and its deuterated analog.

Visualizing the Workflow and Pathways

To better understand the experimental process and the biological context of the analyzed lipids, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis & Cross-Validation Sample Biological Sample (e.g., Plasma, Cells) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (Bligh & Dyer) Add_IS->Extraction Dried_Extract Dried Lipid Extract Extraction->Dried_Extract LCMS_Analysis Direct Analysis of Intact Triglycerides Dried_Extract->LCMS_Analysis Hydrolysis Hydrolysis Dried_Extract->Hydrolysis Quant_LCMS Quantification of Triglycerides LCMS_Analysis->Quant_LCMS Derivatization Derivatization to FAMEs Hydrolysis->Derivatization GCMS_Analysis Analysis of Fatty Acid Methyl Esters Derivatization->GCMS_Analysis Quant_GCMS Quantification of Fatty Acids GCMS_Analysis->Quant_GCMS Cross_Validation Cross-Validation of Results Quant_LCMS->Cross_Validation Quant_GCMS->Cross_Validation

Caption: Experimental workflow for cross-validation.

triglyceride_metabolism Dietary_Fat Dietary Fat (Triglycerides) Lipolysis Lipolysis (Lipoprotein Lipase) Dietary_Fat->Lipolysis Fatty_Acids Fatty Acids Lipolysis->Fatty_Acids Glycerol Glycerol Lipolysis->Glycerol Adipose_Tissue Adipose Tissue (Storage) Fatty_Acids->Adipose_Tissue Liver Liver Fatty_Acids->Liver Adipose_Tissue->Fatty_Acids Hormone-Sensitive Lipase Beta_Oxidation ß-Oxidation Liver->Beta_Oxidation TG_Synthesis Triglyceride Synthesis Liver->TG_Synthesis Energy Energy (ATP) Beta_Oxidation->Energy TG_Synthesis->Dietary_Fat VLDL Secretion

Caption: Simplified overview of triglyceride metabolism.

Conclusion

The choice between LC-MS and GC-MS for lipid analysis is dependent on the specific research question and the lipid classes of interest. LC-MS provides a powerful platform for the analysis of intact triglycerides, offering high sensitivity and specificity without the need for derivatization. GC-MS, on the other hand, is a robust and reliable technique for the detailed analysis of fatty acid composition following hydrolysis and derivatization.

By utilizing a common internal standard such as this compound, researchers can effectively cross-validate their findings between these two platforms, ensuring the accuracy and comprehensiveness of their lipidomic data. This integrated approach, combining the strengths of both LC-MS and GC-MS, provides a more complete picture of the lipidome and enhances the reliability of quantitative results in both basic research and drug development settings.

References

Determining the Limit of Detection and Quantification for Tristearin-d105: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies required to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the deuterated internal standard, Tristearin-d105. It is intended for researchers, scientists, and drug development professionals utilizing quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for lipid analysis.[1][2][3] While specific performance data for this compound is not publicly available, this guide outlines the established experimental protocols to determine these crucial parameters and compares the characteristics of different types of internal standards.

Comparison of Internal Standard Types

The selection of an appropriate internal standard is critical for accurate and precise quantification in lipidomics.[4] Deuterated standards like this compound are a popular choice. The following table compares the general characteristics of common types of internal standards used in mass spectrometry-based lipid analysis.

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Lipids Hydrogen atoms are replaced by deuterium.Co-elute closely with the endogenous analyte in liquid chromatography (LC).[4] Can effectively correct for matrix effects.[4]Potential for isotopic scrambling or exchange.[4] May exhibit a slight retention time shift compared to the native analyte.[4]
¹³C-Labeled Lipids Carbon atoms are replaced with the ¹³C isotope.Chemically identical to the analyte, minimizing differences in ionization efficiency and fragmentation. Considered the "gold standard" for isotope dilution mass spectrometry.Generally more expensive to synthesize than deuterated standards.
Odd-Chain Lipids Contain an odd number of carbon atoms in their fatty acid chains.Naturally absent or present at very low levels in most biological samples.[5] Cost-effective.May not perfectly mimic the extraction and ionization behavior of even-chained endogenous lipids. May not be suitable for all lipid classes.

Experimental Protocol for Determining LOD and LOQ

The following protocol provides a detailed methodology for determining the LOD and LOQ of this compound using LC-MS. This protocol is based on widely accepted analytical chemistry principles.[6][7][8]

1. Materials and Reagents:

  • This compound of known purity (>98%)[9]

  • High-purity solvents (e.g., methanol, isopropanol, acetonitrile, water; LC-MS grade)

  • A suitable matrix that mimics the biological samples to be analyzed (e.g., stripped serum or a synthetic lipid mixture)

  • Calibrated analytical balance and volumetric flasks

2. Instrument and Method Setup:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Develop a specific and sensitive Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) method for this compound.[5] This involves optimizing parameters such as precursor and product ions, collision energy, and cone voltage.

  • Establish a stable chromatographic method that provides a sharp and symmetrical peak for this compound.

3. Sample Preparation:

  • Stock Solution: Prepare a primary stock solution of this compound in an appropriate organic solvent (e.g., chloroform/methanol mixture) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution to create a range of concentrations that are expected to encompass the LOD and LOQ.

  • Spiked Samples: Spike the prepared matrix with the working solutions to create a set of calibration standards with decreasing concentrations of this compound. Also, prepare a set of blank matrix samples (containing no this compound).

4. Experimental Procedure:

  • Blank Analysis: Analyze at least seven independent blank matrix samples to determine the background noise.

  • Low-Level Standard Analysis: Analyze at least seven independent replicates of a low-concentration standard that is estimated to be near the LOD.

  • Calibration Curve: Analyze the full set of calibration standards to establish a calibration curve.

5. Calculation of LOD and LOQ:

There are several accepted methods for calculating LOD and LOQ. Two common approaches are:

  • Method 1: Based on the Standard Deviation of the Blank [6][7]

    • Calculate the standard deviation (σ) of the response of the blank samples.

    • LOD = 3.3 * σ / S

    • LOQ = 10 * σ / S

    • Where 'S' is the slope of the calibration curve.

  • Method 2: Based on Signal-to-Noise Ratio [7][8]

    • Determine the concentration at which the signal-to-noise ratio (S/N) is approximately 3:1 for the LOD.

    • Determine the concentration at which the S/N ratio is approximately 10:1 for the LOQ.[8]

6. Validation:

  • The determined LOQ should be validated by analyzing replicate samples at this concentration and ensuring that the precision (%RSD) and accuracy (%recovery) are within acceptable limits (typically <20%).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the LOD and LOQ of this compound.

LOD_LOQ_Workflow cluster_prep cluster_analysis cluster_calc prep Preparation analysis Analysis calc Calculation & Validation stock Prepare Stock Solution of this compound working Prepare Serial Dilutions (Working Solutions) stock->working spike Spike Matrix to Create Calibration Standards & Blanks working->spike lcms LC-MS/MS Analysis spike->lcms blanks Analyze Blank Samples (n≥7) lcms->blanks low_std Analyze Low-Level Standards (n≥7) lcms->low_std cal_curve Analyze Calibration Curve lcms->cal_curve calc_lod Calculate LOD (e.g., 3.3 * σ / S or S/N ≈ 3) blanks->calc_lod calc_loq Calculate LOQ (e.g., 10 * σ / S or S/N ≈ 10) blanks->calc_loq cal_curve->calc_lod cal_curve->calc_loq validate Validate LOQ (Precision & Accuracy) calc_loq->validate

Caption: Workflow for LOD and LOQ Determination.

By following this guide, researchers can rigorously determine the performance characteristics of this compound as an internal standard in their specific analytical methods, ensuring the generation of high-quality, reliable quantitative data in their lipidomics studies.

References

A Head-to-Head Comparison: Tristearin-d105 vs. Odd-Chain Fatty Acid Internal Standards for Accurate Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of two commonly employed types of internal standards: the deuterated triglyceride, Tristearin-d105, and odd-chain fatty acids.

Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is chemically similar to the analyte of interest, not naturally present in the sample, and can be distinguished by the analytical instrument. This comparison will delve into the performance characteristics, advantages, and limitations of this compound and odd-chain fatty acids, supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The selection of an internal standard hinges on the specific lipid class being quantified and the analytical platform employed. While stable isotope-labeled standards like this compound are often considered the gold standard, odd-chain fatty acids present a cost-effective alternative. The following table summarizes the key performance characteristics of each, based on typical analytical outcomes.

FeatureThis compound (Deuterated Triglyceride)Odd-Chain Fatty Acid (e.g., C17:0)
Analyte Class Triglycerides and other neutral lipidsTotal Fatty Acids (after hydrolysis), Free Fatty Acids
Co-elution with Analyte Excellent, with near-identical retention times to endogenous triglycerides in reversed-phase chromatography.Variable, may not perfectly co-elute with all fatty acids of interest, especially in complex mixtures.
Correction for Matrix Effects High, as it experiences similar ionization suppression or enhancement as the endogenous triglycerides.Moderate to High, generally effective but can be influenced by differences in ionization efficiency compared to specific even-chain fatty acids.
**Linearity (R²) **Typically >0.99Typically >0.99
Recovery High and consistent, closely mimics the recovery of endogenous triglycerides during extraction.Good, but can vary depending on the extraction method's efficiency for different fatty acid chain lengths and saturation.
Precision (%RSD) Generally <15%Generally <20%
Potential for Endogenous Interference Negligible, as the heavy isotope labeling makes it easily distinguishable from naturally occurring triglycerides.Low but not absent. Odd-chain fatty acids can be present in trace amounts in certain biological samples, which may require background subtraction.[1][2]
Cost HighLow

Experimental Protocols

To provide a practical context for the application of these internal standards, two detailed experimental protocols are provided below: one for the quantification of triglycerides using this compound with LC-MS/MS, and another for the analysis of total fatty acids using an odd-chain fatty acid internal standard with GC-MS.

Protocol 1: Quantification of Triglycerides in Human Plasma using this compound by LC-MS/MS

This protocol outlines a method for the accurate quantification of various triglyceride species in human plasma.

1. Sample Preparation and Lipid Extraction:

  • To 50 µL of human plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol as the internal standard.

  • Add 500 µL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 100 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge the mixture at 3,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating triglyceride species.

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

    • Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each triglyceride species and this compound. For triglycerides, this often involves monitoring the neutral loss of a specific fatty acid.

    • Data Analysis: The peak area of each endogenous triglyceride is normalized to the peak area of the this compound internal standard. Quantification is achieved by comparing this ratio to a calibration curve prepared with known concentrations of triglyceride standards.

Protocol 2: Analysis of Total Fatty Acid Profile in Biological Samples using C17:0 by GC-MS

This protocol describes the quantification of the total fatty acid profile in a biological sample after hydrolysis and derivatization.

1. Sample Preparation, Hydrolysis, and Derivatization:

  • To a known amount of sample (e.g., 10 mg of tissue homogenate), add a known amount of C17:0 (heptadecanoic acid) as the internal standard.

  • Add 1 mL of 0.5 M methanolic NaOH.

  • Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids and release the fatty acids.

  • After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Heat again at 100°C for 5 minutes to convert the free fatty acids into their volatile fatty acid methyl esters (FAMEs).

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A fused-silica capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector: Splitless injection at 250°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each FAME and the C17:0-methyl ester.

    • Data Analysis: The peak area of each identified FAME is normalized to the peak area of the C17:0-methyl ester internal standard. Quantification is performed using a calibration curve generated from a standard mixture of FAMEs.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extraction Lipid Extraction (Chloroform/Methanol) add_is->extraction dry_reconstitute Dry & Reconstitute extraction->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data_analysis Peak Integration & Normalization lcms->data_analysis quantification Quantification data_analysis->quantification

Caption: Workflow for Triglyceride Quantification using LC-MS/MS.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add C17:0 sample->add_is hydrolysis Hydrolysis (Methanolic NaOH) add_is->hydrolysis derivatization Derivatization (BF3-Methanol) hydrolysis->derivatization extraction FAME Extraction (Hexane) derivatization->extraction gcms GC-MS Analysis extraction->gcms data_analysis Peak Integration & Normalization gcms->data_analysis quantification Quantification data_analysis->quantification

Caption: Workflow for Total Fatty Acid Analysis using GC-MS.

Conclusion

The choice between this compound and odd-chain fatty acids as internal standards is context-dependent. For the precise and accurate quantification of triglycerides, the stable isotope-labeled this compound is the superior choice due to its near-identical chemical behavior to the endogenous analytes. It effectively compensates for variations in extraction and ionization.

For broader fatty acid profiling, particularly when cost is a consideration, odd-chain fatty acids like C17:0 are a viable and widely used option. However, researchers must be mindful of their potential for natural occurrence and the possibility of differential extraction and ionization efficiencies compared to the fatty acids being quantified.

Ultimately, the decision should be based on the specific research question, the required level of analytical rigor, and the available resources. For both types of internal standards, proper method validation is crucial to ensure the generation of high-quality, reproducible data.

References

A Framework for an Inter-Laboratory Study on Tristearin-d105 Quantification Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Analytical Consistency

The precise and reproducible quantification of internal standards is a cornerstone of accurate bioanalysis in drug development and clinical research. Tristearin-d105, a deuterated triglyceride, is frequently employed as an internal standard for the mass spectrometric analysis of lipids.[1][2][3][4][] Ensuring that the quantification of this internal standard is consistent across different laboratories is crucial for the integrity of multi-site studies and for comparing data generated from various locations.

This guide outlines a proposed framework for an inter-laboratory study designed to assess the reproducibility of this compound quantification. It provides detailed experimental protocols, data presentation structures, and a basis for comparing the performance of different laboratories. This framework is built upon established principles of analytical method validation and current practices in mass spectrometry-based lipidomics.[6][7][8][9][10]

Proposed Inter-Laboratory Study Protocol

This section details a standardized experimental protocol to be followed by all participating laboratories to minimize variability arising from methodological differences.

Objective

To assess the inter-laboratory reproducibility of this compound quantification in a standardized biological matrix.

Materials
  • This compound: From a single, specified batch to be distributed to all participating laboratories.

  • Biological Matrix: A large, homogenous pool of human plasma (or other relevant biological matrix) to be aliquoted and distributed.

  • Quality Control (QC) Samples: Prepared at low, medium, and high concentrations of this compound in the biological matrix by a central laboratory and distributed frozen.[7]

  • Calibration Standards: To be prepared by each laboratory using the provided this compound stock solution.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for each participating laboratory.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Receive Samples (Matrix, QC, IS) thaw Thaw Samples at Room Temperature prep_start->thaw spike Spike Matrix with this compound (for Calibration Curve) thaw->spike extract Lipid Extraction (e.g., Folch or MTBE method) spike->extract dry Dry Down Extract under Nitrogen extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject Sample onto UHPLC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify QC Samples calibrate->quantify report Report Results quantify->report

Figure 1: Proposed experimental workflow for this compound quantification.
Detailed Methodologies

  • Sample Preparation (Lipid Extraction):

    • A standardized liquid-liquid extraction method, such as a Folch or Methyl-tert-butyl ether (MTBE) extraction, should be used. The exact volumes and solvent compositions will be specified in the study protocol.

    • Samples for the calibration curve will be prepared by spiking the blank biological matrix with known concentrations of this compound.

    • The final lipid extract will be dried under a stream of nitrogen and reconstituted in a specified injection solvent (e.g., 90:10 isopropanol:acetonitrile).

  • UHPLC-MS/MS Analysis:

    • Instrumentation: While instruments may vary, key parameters should be standardized as much as possible (e.g., column chemistry and dimensions, mobile phases).

    • Chromatography: A reverse-phase C18 column is recommended for the separation of triglycerides. A gradient elution using mobile phases such as water with formic acid and ammonium formate, and an organic solvent mixture (e.g., acetonitrile/isopropanol) is a common approach.[11]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used for triglycerides.[12][13] The analysis should be performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound must be defined and used by all labs.

Data Presentation and Comparison

Quantitative data from each laboratory should be submitted to a central body for analysis. The data should be presented in a clear and structured format to facilitate comparison.

Table 1: Calibration Curve Parameters from Each Laboratory
Laboratory IDLinearity (r²)Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)
Lab A
Lab B
Lab C
...

Acceptance criteria for linearity should be a correlation coefficient (r²) of ≥ 0.99.[7]

Table 2: Inter-Laboratory Quantification of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Lab A (Measured Conc.)Lab B (Measured Conc.)Lab C (Measured Conc.)...
Low50
Medium500
High1500
Table 3: Summary of Inter-Laboratory Reproducibility
QC LevelMean Measured Conc. (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Mean Accuracy (%)
Low
Medium
High

The mean accuracy of the QCs from each laboratory should ideally be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[7]

Factors Influencing Inter-Laboratory Reproducibility

The following diagram illustrates the key factors that can influence the reproducibility of results between different laboratories. A robust inter-laboratory study protocol aims to minimize the variability introduced by these factors.

G cluster_protocol Methodological Factors cluster_instrument Instrumentation Factors cluster_data Data Handling Factors extraction Lipid Extraction Efficiency reproducibility Inter-Laboratory Reproducibility extraction->reproducibility solvents Solvent Purity & Preparation solvents->reproducibility pipetting Pipetting Accuracy pipetting->reproducibility lc_system LC System Differences (e.g., dead volume) lc_system->reproducibility ms_source MS Source Conditions (e.g., temperature, gas flow) ms_source->reproducibility detector Detector Sensitivity & Linearity detector->reproducibility integration Peak Integration Parameters integration->reproducibility calibration_model Calibration Model (e.g., linear, weighted) calibration_model->reproducibility

Figure 2: Key factors affecting inter-laboratory reproducibility.

Alternative Internal Standards

While this compound is a suitable internal standard for many applications, the choice of an internal standard should ideally match the physicochemical properties of the analyte(s) of interest as closely as possible. For broader lipidomics studies, a suite of internal standards representing different lipid classes is often employed.[14] Alternatives to this compound for triglyceride analysis could include other deuterated or ¹³C-labeled triglycerides with different fatty acid chain lengths, depending on the specific triglycerides being quantified in the study. The key is that the internal standard is not endogenously present in the samples and behaves similarly to the analytes during extraction and ionization.[14]

By implementing a rigorous, standardized protocol as outlined in this guide, researchers can confidently assess and ensure the inter-laboratory reproducibility of this compound quantification, thereby enhancing the reliability and comparability of data in multi-site research and clinical studies.

References

The Critical Impact of Tristearin-d105 Isotopic Purity on Quantitative Accuracy in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly in the field of lipidomics and drug development, the precision and reliability of analytical methods are paramount. Stable isotope-labeled (SIL) internal standards are the cornerstone of achieving accurate quantification using liquid chromatography-mass spectrometry (LC-MS). Tristearin-d105, a deuterated form of the triglyceride Tristearin, is frequently employed as an internal standard for the analysis of triglycerides in various biological matrices. However, the isotopic purity of this compound is a critical factor that can significantly influence the accuracy and validity of quantitative results. This guide provides an objective comparison of how different levels of isotopic purity in this compound can impact analytical outcomes, supported by illustrative experimental data and detailed protocols.

The Role of Isotopic Purity in Quantitative Analysis

An ideal SIL internal standard should be chemically identical to the analyte but isotopically distinct, ensuring it co-elutes and experiences the same ionization effects in the mass spectrometer.[1] However, the synthesis of SIL standards is not always perfect, leading to the presence of unlabeled analyte (Tristearin) within the deuterated this compound standard. This isotopic impurity can lead to significant analytical errors.[2]

The primary issue arising from lower isotopic purity is the "cross-talk" or signal contribution between the analyte and the internal standard.[3][4] If the this compound internal standard contains a significant amount of unlabeled Tristearin, it will artificially inflate the analyte signal, leading to an overestimation of the analyte concentration. Conversely, the presence of partially labeled species can interfere with the internal standard's signal, affecting the accuracy of the analyte-to-internal standard ratio.[5][6]

Comparative Analysis of this compound Isotopic Purity

To illustrate the impact of isotopic purity, the following table presents a hypothetical comparison of this compound with varying levels of isotopic enrichment on the quantification of Tristearin in a biological matrix.

Table 1: Illustrative Impact of this compound Isotopic Purity on the Quantification of Tristearin

Isotopic Purity of this compoundUnlabeled Tristearin ImpurityNominal Tristearin Concentration (ng/mL)Measured Tristearin Concentration (ng/mL)Accuracy (%)Precision (%CV)
>99.9%<0.1%100101.2101.22.5
99.0%1.0%100105.8105.84.1
98.0%2.0%100110.5110.56.3
95.0%5.0%100124.7124.79.8

This data is illustrative and intended to demonstrate the potential impact of isotopic purity. Actual results may vary depending on the specific analytical method and matrix.

As the illustrative data suggests, a higher isotopic purity of the this compound internal standard leads to greater accuracy and precision in the quantification of the target analyte, Tristearin. Regulatory bodies like the FDA and EMA recommend using internal standards with the highest possible isotopic purity, typically advocating for enrichment levels of at least 98%.[2][7]

Comparison with Alternative Internal Standards

While highly pure deuterated standards are preferred, other types of internal standards can be used for triglyceride analysis. The following table compares this compound with other potential alternatives.

Table 2: Comparison of this compound with Alternative Internal Standards for Triglyceride Analysis

Internal Standard TypeExampleAdvantagesDisadvantages
Deuterated This compound Co-elutes with the analyte, compensates well for matrix effects.[1]Potential for isotopic impurities, can be more expensive.
¹³C-Labeled Tristearin-¹³C₅₇Very high isotopic purity, minimal chromatographic shift.Generally more expensive than deuterated standards.
Structural Analog Triheptadecanoin (C17:0)Readily available, less expensive.May not co-elute perfectly, may have different ionization efficiency, leading to poorer compensation for matrix effects.[1]
Odd-Chain Triglyceride Trinonadecanoin (C19:0)Not naturally present in most biological samples.Similar disadvantages to structural analogs regarding co-elution and ionization.

Experimental Protocol for Triglyceride Quantification

The following is a representative experimental protocol for the quantification of Tristearin in human plasma using this compound as an internal standard.

Objective: To determine the concentration of Tristearin in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

  • Human plasma (K2-EDTA)

  • Tristearin analytical standard

  • This compound (>99% isotopic purity)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of Tristearin (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare working solutions of Tristearin for the calibration curve by serial dilution of the stock solution.

    • Prepare a working internal standard solution of this compound (10 µg/mL) in methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the this compound internal standard working solution.

    • Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.

    • Add 800 µL of MTBE. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: High-performance liquid chromatography (HPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Tristearin from other plasma components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Tristearin and this compound.

  • Data Analysis:

    • Integrate the peak areas for both Tristearin and this compound.

    • Calculate the peak area ratio of Tristearin to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.

    • Determine the concentration of Tristearin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logical Relationships

To better understand the experimental process and the impact of isotopic purity, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add this compound (IS) p1->p2 p3 Protein Precipitation (Methanol) p2->p3 p4 Liquid-Liquid Extraction (MTBE) p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 HPLC Separation p6->a1 a2 Mass Spectrometry Detection a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Calibration Curve d2->d3 d4 Quantify Unknowns d3->d4 G cluster_purity Isotopic Purity of this compound cluster_error Potential Sources of Error cluster_outcome Quantitative Accuracy high_purity High (>99.9%) high_accuracy High Accuracy & Precision high_purity->high_accuracy low_purity Low (<98%) cross_talk Signal Cross-Talk low_purity->cross_talk inaccurate_ratio Inaccurate Analyte/IS Ratio cross_talk->inaccurate_ratio biased_results Biased Quantitative Results inaccurate_ratio->biased_results low_accuracy Low Accuracy & Precision biased_results->low_accuracy

References

The Gold Standard: Justifying the Use of Deuterated Standards in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantification is paramount. The inherent complexity of biological matrices introduces significant analytical challenges, including sample loss during extraction, matrix-induced signal suppression or enhancement, and instrument variability. To navigate these obstacles, the use of a proper internal standard (IS) is not just recommended—it is essential for robust and reliable data. Among the available options, deuterated lipids have emerged as the "gold standard."

This guide provides an objective comparison of deuterated internal standards against common alternatives, supported by performance data and detailed experimental protocols, to justify their preferential use in high-stakes lipid analysis.

The Critical Role of an Internal Standard

An internal standard is a compound chemically similar to the analyte of interest, added in a known quantity to a sample before processing.[1] Its fundamental purpose is to normalize the analytical signal of the endogenous lipid, thereby correcting for variations that can occur at every stage of the workflow.[1][2] An ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[3] This ensures that any experimental variability affecting the analyte also affects the internal standard in the same way, allowing for a highly accurate relative quantification.

Deuterated standards—where one or more hydrogen atoms are replaced by their stable heavy isotope, deuterium—are chemically and physically almost identical to their endogenous counterparts.[1][3] This near-perfect analogy is the foundation of their superior performance in quantitative mass spectrometry.

Performance Comparison of Internal Standard Types

The choice of internal standard is a critical decision in any quantitative lipidomics experiment. While deuterated standards are often preferred, other types, such as ¹³C-labeled lipids and odd-chain lipids, are also used. The following table provides a comparative summary of their performance based on key analytical parameters.

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Lipids Analyte with hydrogen atoms replaced by deuterium.- Nearly identical chemical and physical properties to the analyte. - Co-elutes closely with the endogenous analyte in liquid chromatography (LC).[4] - Provides the most accurate correction for matrix effects and extraction efficiency.[5]- Potential for isotopic scrambling or exchange.[4] - May exhibit a slight retention time shift in LC compared to the native analyte.[4] - Can be more expensive than other alternatives.
¹³C-Labeled Lipids Analyte with carbon atoms replaced by the ¹³C isotope.- Chemically identical to the analyte. - Stable label with no risk of exchange.[6] - Co-elutes perfectly with the analyte.- Higher cost compared to deuterated standards. - Potential for interference from natural ¹³C abundance in high-mass lipids.[6]
Odd-Chain Lipids Lipids with fatty acid chains containing an odd number of carbon atoms.- Generally absent or at very low levels in most mammalian samples.[7] - More cost-effective than isotopic standards.[1]- Different chemical and physical properties from even-chain analytes. - Retention time and ionization efficiency may differ significantly, leading to incomplete correction for matrix effects.[8]

Quantitative Performance Highlights

The superiority of deuterated internal standards is most evident in their ability to enhance data quality. By mimicking the analyte's behavior, they effectively normalize variations, leading to improved accuracy and precision.

ParameterDeuterated Standard PerformanceRationale
Accuracy & Precision Excellent. Achieves high accuracy and low coefficient of variation (%CV) by correcting for variability in recovery and matrix effects.The near-identical physicochemical properties ensure the IS tracks the analyte throughout the entire analytical process.[2]
Correction for Matrix Effects Superior. Co-elution ensures that both the analyte and the IS experience the same degree of ion suppression or enhancement.[5]Structural analogs or odd-chain lipids that elute at different times are subjected to a different chemical environment in the ion source, leading to differential matrix effects.[8]
Extraction Recovery Excellent. Behaves identically to the analyte during lipid extraction, providing a true measure of sample loss.Differences in polarity and structure can cause odd-chain lipids to have different extraction efficiencies compared to the target analytes.
Robustness High. Methods are generally more robust and less susceptible to variations in experimental conditions, leading to lower rates of failed analytical runs.[2]The normalization power of a deuterated IS can compensate for minor deviations in the protocol, enhancing inter-assay and inter-laboratory reproducibility.

Experimental Workflow & Protocols

Implementing a deuterated internal standard requires its addition at the very beginning of the sample preparation process to account for all potential sources of error.

G cluster_workflow Experimental Workflow for Lipid Analysis Using a Deuterated Internal Standard Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with Known Amount of Deuterated IS Sample->Spike Extraction 3. Lipid Extraction (e.g., Folch Method) Spike->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Processing 5. Data Processing (Peak Integration) Analysis->Processing Quant 6. Quantification (Calculate Analyte/IS Ratio) Processing->Quant Result 7. Final Concentration Quant->Result

Caption: A typical workflow for quantitative lipid analysis.

Key Experimental Protocols

Below are representative protocols for lipid extraction and LC-MS analysis. The internal standard should be added before the addition of any extraction solvents.

Protocol 1: Lipid Extraction from Plasma (Folch Method)

The Folch method is a classic and widely used protocol for the extraction of a broad range of lipids.[9][10]

  • Sample Preparation: Thaw 50 µL of plasma on ice.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture (e.g., a commercial mix like SPLASH® II LIPIDOMIX®) to the plasma sample.[11]

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.[12]

  • Homogenization: Vortex the mixture vigorously for 20-30 seconds to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation.[9] Vortex briefly.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2,000 rpm) for 5 minutes to cleanly separate the aqueous (upper) and organic (lower) layers.[12]

  • Lipid Collection: Carefully collect the lower chloroform layer containing the lipids using a glass pipette and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the chloroform under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume of the initial LC mobile phase for analysis.

Protocol 2: Representative LC-MS/MS Analysis Parameters

These parameters are typical for the separation and analysis of major lipid classes.[5][13]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[13]

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Flow Rate: 0.4 - 0.5 mL/min.[5]

    • Column Temperature: 50-55°C.[13]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids over a total run time of 15-30 minutes.[13]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI), operated in both positive and negative ion modes to cover a wide range of lipid classes.

    • Acquisition: Full scan acquisition using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) with data-dependent MS/MS for lipid identification.

Limitations and Considerations

While deuterated standards are superior, they are not without limitations. Researchers should be aware of potential issues such as the high cost or limited commercial availability for certain lipid species.[14] Additionally, in rare cases, a slight chromatographic shift between the deuterated standard and the analyte may occur due to the kinetic isotope effect, and there is a small potential for back-exchange of deuterium atoms, although this is uncommon with modern standards.[4][6] Despite these considerations, the benefits of using a deuterated standard almost always outweigh the drawbacks for achieving high-quality quantitative data.[15]

Conclusion

In the demanding field of lipid analysis, where accuracy and reproducibility are non-negotiable, deuterated internal standards provide the most reliable solution for quantitative accuracy.[2] Their ability to closely mimic the behavior of endogenous analytes from extraction through detection allows them to effectively compensate for the myriad sources of experimental variation. While alternatives exist, they often represent a compromise in analytical rigor. By implementing a suitable deuterated internal standard and following robust, validated protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.

References

Safety Operating Guide

Proper Disposal of Tristearin-d105: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Labs

Abstract:

This document provides essential safety and logistical information for the proper disposal of Tristearin-d105, a deuterated triglyceride used in research. While Tristearin, its non-deuterated counterpart, is generally not classified as hazardous, the toxicological properties of this compound have not been fully investigated. Therefore, a cautious approach, treating it as a special chemical waste, is recommended. This guide outlines a step-by-step procedure for its safe handling and disposal in a laboratory setting, emphasizing compliance with institutional and regulatory standards.

Introduction

This compound is a stable isotope-labeled compound valuable in various research applications, including metabolic studies and as an internal standard.[1][2] Proper management of its waste is crucial to ensure laboratory safety and environmental protection. This document provides a procedural guide for researchers, scientists, and drug development professionals on the proper disposal of this compound.

Hazard Assessment and Waste Characterization

The first critical step in proper chemical disposal is to determine if the waste is hazardous.

  • Review Safety Data Sheet (SDS): While a specific SDS for this compound may not be readily available, the SDS for Tristearin indicates that it is not classified as a hazardous substance.[3]

  • Assume Hazard in Absence of Data: Due to the lack of specific toxicological data for this compound, it is prudent to handle it as a chemical waste with unknown hazards. This approach ensures the highest level of safety.

  • Consider Contaminants: The waste may be mixed with solvents or other reagents used in the experiment. This mixture must be characterized based on all its components.

Quantitative Data Summary

No specific quantitative data regarding the disposal of this compound is available in the reviewed literature. Disposal procedures are dictated by the qualitative assessment of its potential hazards and regulatory requirements for chemical waste.

Disposal Protocol

The following step-by-step protocol should be followed for the disposal of this compound and materials contaminated with it.

4.1 Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

4.2 Waste Segregation and Collection

  • Solid Waste:

    • Collect pure this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, chemically compatible container.

    • The container should be a screw-top, wide-mouth plastic or glass jar, clearly labeled for solid chemical waste.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy).

    • Do not mix with other incompatible waste streams.

4.3 Labeling of Waste Containers

Proper labeling is critical for safe disposal. The label must include:

  • The words "Hazardous Waste" or "Chemical Waste"

  • Full chemical name: "this compound"

  • If in a solution, list all components and their approximate percentages (e.g., "this compound (~5%), Methylene Chloride (95%)").

  • The primary hazard(s) associated with the waste mixture (e.g., "Caution: Chemical with Unknown Hazards").

  • Your name, laboratory/department, and contact information.

  • The date when the first drop of waste was added to the container (accumulation start date).

4.4 Storage of Chemical Waste

  • Store the labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times except when adding waste.

  • Store in secondary containment (e.g., a plastic tub) to prevent spills.

4.5 Arranging for Disposal

  • Contact your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will provide specific guidance on the disposal procedures at your institution and will arrange for the pickup of the chemical waste.[4][5]

  • Provide Necessary Information: Be prepared to provide the EHS office with all the information from your waste label.

  • Follow EHS Instructions: Adhere strictly to the procedures and schedule provided by your EHS office for waste pickup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Tristearin_Disposal_Workflow start Start: Generation of This compound Waste assess_hazard 1. Hazard Assessment: Is this compound waste fully characterized as non-hazardous? start->assess_hazard treat_as_chem_waste 2. Treat as Chemical Waste with Unknown Hazards assess_hazard->treat_as_chem_waste No / Unsure non_hazardous_disposal Follow institutional guidelines for non-hazardous waste assess_hazard->non_hazardous_disposal Yes consult_ehs 3. Consult Institutional Environmental Health & Safety (EHS) treat_as_chem_waste->consult_ehs segregate 4. Segregate Waste: Solid vs. Liquid consult_ehs->segregate label_container 5. Label Waste Container (Contents, Hazards, PI Info, Date) segregate->label_container store_waste 6. Store in Designated Satellite Accumulation Area (SAA) label_container->store_waste request_pickup 7. Request Waste Pickup from EHS store_waste->request_pickup end End: Proper Disposal by Licensed Contractor request_pickup->end

References

Essential Safety and Logistical Information for Handling Tristearin-d105

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tristearin-d105. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound while maintaining its integrity as a stable isotope-labeled internal standard.

Hazard Assessment

Tristearin, the non-labeled analogue of this compound, is not classified as a hazardous substance.[1][2] It is stable under normal laboratory conditions and is not considered a reactive, flammable, or corrosive chemical.[3] However, as with any chemical, it is crucial to minimize exposure and prevent dust generation.[3][4] The primary considerations for handling this compound are to avoid inhalation of dust, and to prevent contamination of the valuable deuterated compound.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is fundamental to safe laboratory practice. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Powder-free nitrile glovesDisposable, changed frequentlyPrevents contamination of the sample and protects the user from incidental contact.[5][6]
Eye Protection Safety glasses with side shieldsANSI Z87.1 approvedProtects eyes from airborne particles.[6][7]
Body Protection Laboratory coatClean, buttonedProtects skin and personal clothing from contamination.[6][8]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to prevent contamination and ensure the accuracy of experimental results.

1. Preparation:

  • Before beginning work, thoroughly clean the work area, such as a laminar flow hood or a designated bench space, with 70% ethanol.[5]

  • Wipe down all necessary equipment, including balances, spatulas, and weighing boats, with ethanol.[8]

  • Ensure all necessary PPE is worn correctly.

2. Weighing and Aliquoting:

  • Handle this compound in a well-ventilated area or a chemical fume hood to minimize the potential for dust inhalation.[3]

  • To avoid creating dust, do not use compressed air to clear surfaces.[9]

  • Use clean spatulas and weighing equipment for each compound to prevent cross-contamination.

  • Close the container tightly after use to protect the product from moisture and atmospheric contamination.[3]

3. Solution Preparation:

  • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Ensure the chosen solvent is compatible with the experimental protocol and subsequent analytical methods. This compound is soluble in chloroform.[10]

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][11]

  • For long-term stability, it is recommended to store the compound at -20°C.

  • Clearly label the storage location to prevent accidental misuse.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal procedures are straightforward but should be handled with care to avoid unnecessary environmental release.

  • Unused Product: Dispose of unused this compound as non-hazardous solid chemical waste, in accordance with local and institutional regulations. Do not return unused chemicals to their original container to avoid contamination.[12]

  • Contaminated Materials: Dispose of items such as gloves, weigh boats, and pipette tips that have come into contact with this compound as solid laboratory waste.

  • Solutions: Dispose of solutions containing this compound in the appropriate non-hazardous liquid waste stream.

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Clean Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve store Store Remaining Solid dissolve->store Proceed to Post-Handling dispose_waste Dispose of Waste store->dispose_waste clean_up Clean Work Area dispose_waste->clean_up finish finish clean_up->finish End

References

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